molecular formula C79H157N3O38 B8106248 Azido-PEG36-Boc

Azido-PEG36-Boc

Cat. No.: B8106248
M. Wt: 1757.1 g/mol
InChI Key: PWEGAGCXKAEGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG36-Boc is a useful research compound. Its molecular formula is C79H157N3O38 and its molecular weight is 1757.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H157N3O38/c1-79(2,3)120-78(83)4-6-84-8-10-86-12-14-88-16-18-90-20-22-92-24-26-94-28-30-96-32-34-98-36-38-100-40-42-102-44-46-104-48-50-106-52-54-108-56-58-110-60-62-112-64-66-114-68-70-116-72-74-118-76-77-119-75-73-117-71-69-115-67-65-113-63-61-111-59-57-109-55-53-107-51-49-105-47-45-103-43-41-101-39-37-99-35-33-97-31-29-95-27-25-93-23-21-91-19-17-89-15-13-87-11-9-85-7-5-81-82-80/h4-77H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEGAGCXKAEGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H157N3O38
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1757.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG36-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azido-PEG36-Boc is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. This advanced chemical tool is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it facilitates the covalent linkage of a target protein ligand to an E3 ubiquitin ligase ligand.[1] Its unique trifunctional architecture, comprising a terminal azide group, a 36-unit PEG chain, and a Boc-protected amine, offers researchers precise control over the assembly of complex biomolecular conjugates. The azide moiety allows for highly efficient and specific "click chemistry" reactions, while the Boc-protected amine provides a stable, yet readily cleavable, site for subsequent conjugation. The extensive PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[] This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in the rational design of novel therapeutics.

Chemical Properties and Structure

This compound is characterized by its well-defined chemical structure, which is central to its functionality as a heterobifunctional linker.

Structure:

The molecule consists of three key functional components:

  • Azide Group (N₃): Located at one terminus, the azide group is a key participant in bioorthogonal "click chemistry" reactions. It readily undergoes both Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing terminal alkynes or strained cyclooctynes (e.g., DBCO, BCN), respectively.[1][3] These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules.[3]

  • Polyethylene Glycol (PEG) Chain ((CH₂CH₂O)₃₆): The 36-unit PEG linker is a long, flexible, and hydrophilic spacer. The presence of this extensive PEG chain confers several advantageous properties to the linker and the final conjugate, including increased aqueous solubility, improved pharmacokinetic profiles, and reduced immunogenicity. The length of the PEG chain is a critical parameter in applications like PROTAC design, as it dictates the spatial separation between the two conjugated moieties, which in turn influences the formation and stability of the ternary complex.

  • Boc-Protected Amine (-NH-Boc): At the other terminus, a primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used acid-labile protecting group in organic synthesis. It is stable under a wide range of reaction conditions but can be efficiently and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a free primary amine. This deprotected amine can then be used for subsequent conjugation reactions, such as amide bond formation with carboxylic acids or activated esters.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₇₉H₁₅₇N₃O₃₈
Molecular Weight 1757.09 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, DCM
Purity ≥95%
Storage Conditions -20°C, desiccated

Experimental Protocols

This section provides detailed methodologies for the key chemical transformations involving this compound.

Boc Deprotection of the Amine Terminus

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • For applications requiring the free amine (and not the TFA salt), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the deprotected product, Azido-PEG36-amine.

Table of Boc Deprotection Parameters:

ParameterConditionPurpose
Solvent Anhydrous Dichloromethane (DCM)Solubilizes the reactant and is compatible with the acidic conditions.
Reagent Trifluoroacetic acid (TFA)Strong acid that efficiently cleaves the Boc protecting group.
TFA Concentration 20-50% (v/v) in DCMEnsures complete and rapid deprotection.
Temperature 0°C to Room TemperatureControls the initial reaction rate and allows for a smooth reaction.
Reaction Time 1-3 hoursTypical duration for complete deprotection.
Work-up Evaporation or Basic aqueous extractionIsolates the product as a TFA salt or the free amine, respectively.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the azide terminus of this compound (or its deprotected form) to a molecule containing a terminal alkyne.

Materials:

  • This compound (or Azido-PEG36-amine)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

Procedure:

  • Dissolve the azido-PEG linker and the alkyne-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.

  • Add the CuSO₄·5H₂O solution to the reaction mixture. The reaction should be stirred at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Upon completion, the product can be purified by an appropriate method such as column chromatography or preparative HPLC.

Table of CuAAC Parameters:

ParameterConditionPurpose
Reactants Azide-PEG linker and Alkyne-functionalized moleculeThe two components to be conjugated.
Catalyst CuSO₄·5H₂O and Sodium ascorbateGenerates the active Cu(I) catalyst in situ.
Solvent DMSO, t-BuOH/H₂O, or other suitable solventsSolubilizes all reactants and the catalyst.
Temperature Room TemperatureMild conditions that are compatible with most biomolecules.
Reaction Time 1-12 hoursTypical duration for complete cycloaddition.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide terminus and a molecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

  • This compound (or its deprotected form)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Dissolve the azido-PEG linker and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Stir the reaction mixture at room temperature.

  • The reaction can be incubated for 4-12 hours at room temperature, or at 4°C for 12-24 hours for more sensitive molecules.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final conjugate using size-exclusion chromatography (SEC) for large biomolecules or reverse-phase HPLC for small molecules.

Table of SPAAC Parameters:

ParameterConditionPurpose
Reactants Azide-PEG linker and Cyclooctyne-functionalized moleculeThe two components to be conjugated.
Catalyst None (Copper-free)The reaction is driven by the release of ring strain in the cyclooctyne.
Solvent PBS (pH 7.4), DMSO, or other suitable solventsSolubilizes the reactants.
Temperature 4°C to Room TemperatureMild conditions suitable for biological applications.
Reaction Time 4-24 hoursReaction time depends on the reactivity of the specific cyclooctyne.

Applications in PROTAC Drug Development

A primary application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process:

  • Attachment of the first ligand: One of the ligands (either for the target protein or the E3 ligase) is conjugated to one end of the this compound linker. This can be achieved by deprotecting the Boc group and forming an amide bond with a carboxylic acid on the ligand, or by using the azide group in a click reaction with an alkyne-functionalized ligand.

  • Deprotection/Functionalization: The other end of the linker is then made available for the second conjugation.

  • Attachment of the second ligand: The second ligand is then attached to the other end of the linker.

The choice of which end of the linker to react first depends on the chemical functionalities available on the ligands and the overall synthetic strategy.

Mandatory Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer E2_Ub E2-Ubiquitin Conjugating Enzyme E2_Ub->Ternary_Complex Ub Ubiquitin Ub->E2_Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis using this compound start Start Materials: This compound Ligand A (Alkyne) Ligand B (Carboxylic Acid) step1 Step 1: Boc Deprotection - Reagents: TFA, DCM - Product: Azido-PEG36-NH2 start->step1 step2 Step 2: Amide Coupling - Reagents: Ligand B-COOH, HATU, DIPEA - Product: Azido-PEG36-NH-Ligand B step1->step2 step3 Step 3: Click Chemistry (CuAAC) - Reagents: Ligand A-Alkyne, CuSO4, NaAsc - Product: Ligand A-Triazole-PEG36-NH-Ligand B step2->step3 purification Purification (e.g., HPLC) step3->purification characterization Characterization (e.g., NMR, MS) purification->characterization final_product Final PROTAC Molecule characterization->final_product

Caption: A representative workflow for PROTAC synthesis.

Logical Relationship of this compound's Functional Groups

Functional_Groups cluster_reactions Chemical Reactivity cluster_properties Conferred Properties Azido_PEG36_Boc Azide (N3) PEG Chain (36 units) Boc-Protected Amine (-NHBoc) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azido_PEG36_Boc:azide->Click_Chemistry Reacts with Alkynes/ Strained Cyclooctynes Boc_Deprotection Boc Deprotection (Acidic Conditions) Azido_PEG36_Boc:boc_amine->Boc_Deprotection Cleaved by Acid Solubility Solubility & PK Profile Azido_PEG36_Boc:peg->Solubility Amide_Coupling Amide Bond Formation Boc_Deprotection->Amide_Coupling Exposes Amine for

Caption: Functional groups and their reactivity.

Conclusion

This compound stands out as a critical tool for the sophisticated assembly of complex biomolecules. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, provides a robust platform for the development of advanced therapeutics and research agents, most notably PROTACs. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this versatile linker in their drug discovery and development endeavors. A thorough understanding of its chemical properties and reaction kinetics is paramount to harnessing its full potential in creating next-generation bioconjugates.

References

Azido-PEG36-Boc: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure, Properties, and Applications of Azido-PEG36-Boc

Introduction

This compound is a discrete polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in bioconjugation and drug development, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This molecule features a terminal azide group, a long-chain PEG spacer consisting of 36 ethylene glycol units, and a tert-butyloxycarbonyl (Boc) protected amine. The azide moiety allows for highly specific "click chemistry" reactions, while the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation. The extensive PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a detailed overview of the structure, properties, and common applications of this compound for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by its linear structure, comprising a terminal azide group, a 36-unit polyethylene glycol spacer, and a Boc-protected amine terminus.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇₉H₁₅₇N₃O₃₈
Molecular Weight 1757.09 g/mol
Appearance Solid
Solubility Soluble in many organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Also soluble in alcohols like methanol and ethanol. PEG products, in general, are highly soluble in aqueous solutions.[1][2]
Storage Recommended storage at -20°C in a dry environment, avoiding sunlight.[3]

Spectroscopic Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected spectroscopic features.

Table 2: Spectroscopic Data for this compound

TechniqueFeatureCharacteristic Peaks/Shifts
¹H NMR PEG BackboneMultiplet around 3.6 ppm (-(CH₂CH₂O)n-)[4][5]
Methylene adjacent to AzideTriplet around 3.4 ppm (-CH₂-N₃)
Methylene adjacent to Boc-NHMultiplet around 3.1 ppm (-CH₂-NHBoc)
Boc GroupSinglet around 1.4 ppm (-C(CH₃)₃)
¹³C NMR PEG Backbone~70 ppm (-(CH₂CH₂O)n-)
Carbon adjacent to Azide~50 ppm (-CH₂-N₃)
FT-IR Azide (N₃) StretchStrong, sharp peak around 2100 cm⁻¹
C-O-C Stretch (PEG)Strong peak around 1100 cm⁻¹
N-H Bend (Amide in Boc)~1520 cm⁻¹
C=O Stretch (Boc)~1690 cm⁻¹
Mass Spectrometry FragmentationCharacteristic loss of ethylene glycol units (44 Da). The fragmentation of deprotonated PEG is dominated by intramolecular SN2 reactions.

Synthesis

Synthesis_Workflow PEG_diol HO-PEG36-OH mono_tosylation Mono-tosylation PEG_diol->mono_tosylation TsCl, Base azidation Azidation mono_tosylation->azidation NaN₃ second_tosylation Second Tosylation/Mesylation azidation->second_tosylation TsCl/MsCl, Base boc_amine_intro Introduction of Boc-Amine second_tosylation->boc_amine_intro Boc-NH₂, Base final_product This compound boc_amine_intro->final_product

General Synthetic Workflow for this compound.

Stability

The stability of this compound is a critical factor for its storage and use in experimental protocols.

  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is stable under most nucleophilic and basic conditions. However, it is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield a free primary amine. The Boc group is generally stable at physiological pH and at temperatures up to 37°C in the absence of acidic conditions.

  • Azide Group : The azide group is generally stable under a wide range of reaction conditions, making it suitable for bioorthogonal chemistry.

  • PEG Backbone : The polyethylene glycol chain is stable under a wide range of pH and temperature conditions.

Experimental Protocols

This compound is primarily used in bioconjugation reactions via its azide terminus, which can participate in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the copper(I)-catalyzed ligation of the terminal azide of this compound to a terminal alkyne on a target molecule to form a stable triazole linkage.

CuAAC_Workflow prepare_reactants Prepare Reactants: - this compound - Alkyne-modified molecule mix_reactants Mix Reactants and Catalyst prepare_reactants->mix_reactants prepare_catalyst Prepare Catalyst Premix: - CuSO₄ - Ligand (e.g., THPTA) prepare_catalyst->mix_reactants initiate_reaction Initiate Reaction: - Add reducing agent (Sodium Ascorbate) mix_reactants->initiate_reaction incubate Incubate (RT, 30 min - 4h) initiate_reaction->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify

Experimental Workflow for CuAAC using this compound.

Detailed Methodology for CuAAC:

  • Reactant Preparation :

    • Dissolve the alkyne-functionalized molecule and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5). A typical molar ratio is 1:1.5 of alkyne to azide.

  • Catalyst Preparation :

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), at a concentration five times that of the CuSO₄ (e.g., 100 mM in water).

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in water).

  • Reaction Execution :

    • To the mixture of the alkyne and azide, add the THPTA solution followed by the CuSO₄ solution. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 times that of the copper.

  • Incubation and Purification :

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

    • Once complete, the resulting conjugate can be purified by size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) for reaction with the azide. This method is particularly useful for in vivo applications where copper toxicity is a concern.

SPAAC_Workflow prepare_reactants Prepare Reactants: - this compound - Cyclooctyne-modified molecule mix_reactants Mix Reactants in Buffer prepare_reactants->mix_reactants incubate Incubate (RT or 4°C, 2-24h) mix_reactants->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify

Experimental Workflow for SPAAC using this compound.

Detailed Methodology for SPAAC:

  • Reactant Preparation :

    • Dissolve the cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester modified protein) and this compound in a suitable buffer (e.g., PBS, pH 7.4). A molar excess of the azide (1.5 to 5-fold) is often used.

  • Reaction Execution :

    • Mix the solutions of the cyclooctyne-modified molecule and this compound.

  • Incubation and Purification :

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by LC-MS or SDS-PAGE for protein conjugates.

    • Purify the final conjugate using methods such as size-exclusion chromatography or dialysis to remove any unreacted starting materials.

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Signaling_Pathway cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Degradation Protein Degradation Target_Protein->Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Proteasome->Degradation

Signaling Pathway of PROTAC-mediated Protein Degradation.

In this context, this compound can be used to connect the target-binding ligand to the E3 ligase ligand. The azide group allows for the attachment to one of the ligands via click chemistry, while the Boc-protected amine can be deprotected to react with the other ligand. The long PEG chain provides optimal spacing and orientation for the formation of a productive ternary complex between the target protein and the E3 ligase, and it also improves the overall solubility and cell permeability of the PROTAC molecule.

Conclusion

This compound is a valuable and versatile tool for researchers and professionals in the field of drug development and bioconjugation. Its well-defined structure, featuring a reactive azide group, a flexible and solubilizing PEG spacer, and a protected amine, allows for the precise construction of complex biomolecules, particularly PROTACs. The straightforward and efficient "click chemistry" reactions it undergoes provide a reliable method for conjugation. This guide has summarized the key technical aspects of this compound, providing a foundation for its effective application in the laboratory.

References

The Strategic Role of Azido-PEG36-Boc in Engineering Potent and Druggable PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG)-based linkers have gained prominence for their ability to favorably modulate the physicochemical properties of these large molecules. This guide provides a comprehensive technical overview of a specific and versatile PEG linker, Azido-PEG36-Boc, detailing its function, application, and the experimental methodologies used to characterize the resulting PROTACs.

Core Function of this compound in PROTACs

This compound is a long-chain, flexible, and hydrophilic linker that plays a multifaceted role in the design and function of PROTACs. Its structure comprises three key functional elements: a 36-unit polyethylene glycol (PEG) chain, a terminal azide (N3) group, and a tert-butyloxycarbonyl (Boc)-protected amine.

1. The PEG Chain: Enhancing "Drug-likeness"

The extensive PEG chain is the cornerstone of this linker's utility in PROTAC development. PROTACs, by their nature, are often large molecules that fall "beyond the Rule of Five," presenting challenges in terms of solubility and cell permeability.[3] The PEG chain addresses these challenges in several ways:

  • Improved Solubility: The hydrophilic nature of the ethylene glycol repeats significantly enhances the aqueous solubility of the PROTAC molecule, which is crucial for administration and bioavailability.[1]

  • Enhanced Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexible PEG linker can shield the more polar parts of the PROTAC, allowing it to adopt conformations that facilitate passive diffusion across the cell membrane.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker provide the necessary spatial separation and conformational freedom for the two ligands to simultaneously and effectively bind to the target protein and the E3 ligase, a critical step for the formation of a productive ternary complex.

2. The Azide Group: A Gateway to "Click Chemistry"

The terminal azide group makes this compound a prime reagent for "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. Specifically, the azide group readily participates in:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring by coupling the azide with a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained alkyne (e.g., DBCO or BCN), offering enhanced biocompatibility for in-cell applications.

This "clickable" functionality allows for a modular and highly efficient approach to PROTAC synthesis, enabling the rapid generation of PROTAC libraries with diverse ligand combinations for screening and optimization.

3. The Boc-Protected Amine: A Handle for Versatile Conjugation

The Boc protecting group masks a primary amine, which can be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to reveal a nucleophilic amine. This amine can then be used for conjugation to a ligand through various chemical reactions, most commonly amide bond formation. This provides a versatile attachment point for one of the PROTAC's ligands.

Data Presentation: Impact of PEG Linkers on PROTAC Performance

PROTAC NameLinker CompositionDC50 (nM)Dmax (%)Cell Line
RC-1PEG-based>1000<20Mino
RC-2Longer PEG-based130>95Mino
RC-3Even longer PEG-based23>95Mino

Data is illustrative and compiled from studies on covalent BTK PROTACs with varying PEG linker lengths.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC using this compound via Click Chemistry

This protocol describes the synthesis of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription implicated in cancer. The PROTAC is assembled using the BRD4 ligand JQ1 (alkyne-modified) and the cereblon (CRBN) E3 ligase ligand pomalidomide (amine-functionalized), connected by the this compound linker.

Materials and Reagents:

  • Alkyne-modified JQ1

  • Pomalidomide

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

Procedure:

Step 1: Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting azido-PEG36-amine is used directly in the next step.

Step 2: Conjugation of Pomalidomide to the PEG Linker

  • Dissolve pomalidomide, HATU, and DIPEA in anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add a solution of the deprotected azido-PEG36-amine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the pomalidomide-PEG36-azide intermediate by flash column chromatography.

Step 3: Click Chemistry Reaction with Alkyne-JQ1

  • Dissolve the pomalidomide-PEG36-azide intermediate and alkyne-modified JQ1 in a 4:1 mixture of t-BuOH and water.

  • Add a freshly prepared solution of sodium ascorbate, followed by a premixed solution of CuSO4 and THPTA.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST.

    • Add ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

PROTAC_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Design 1. PROTAC Design (Ligand Selection, Linker Choice) Synthesis 2. Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Purification 3. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro 4. In Vitro Evaluation Purification->In_Vitro Cell_Based 5. Cell-Based Assays In_Vitro->Cell_Based Binding Binding Assays (SPR, ITC) Ternary Ternary Complex Formation (TR-FRET) In_Vivo 6. In Vivo Studies (PK/PD, Efficacy) Cell_Based->In_Vivo Lead Candidate Permeability Permeability (PAMPA, NanoBRET) Degradation Degradation (Western Blot) DC50, Dmax Toxicity Cytotoxicity

Caption: A typical workflow for PROTAC discovery and development.

Logical Relationship: BRD4 Signaling in Transcription

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds P_TEFb P-TEFb BRD4->P_TEFb Recruits & Activates DNA DNA (Promoter/Enhancer) RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates RNA_Pol_II->DNA Binds Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Promotes

Caption: Simplified BRD4 signaling in transcriptional activation.

Conclusion

This compound represents a highly valuable and versatile tool in the PROTAC designer's toolbox. Its long, flexible PEG chain offers significant advantages in overcoming the physicochemical hurdles associated with these large molecules, while its azide and protected amine functionalities provide the chemical handles for efficient and modular synthesis. A thorough understanding of its properties and the application of robust experimental protocols for characterization are essential for the successful development of potent and selective protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will undoubtedly play a pivotal role in bringing this transformative therapeutic modality to the clinic.

References

The Strategic Role of Azido-PEG36-Boc in Advancing Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug discovery, the pursuit of efficient, specific, and biocompatible conjugation methodologies is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, embodies a set of criteria for ideal chemical reactions, emphasizing high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions.[][][3] Central to the practical application of this concept are versatile molecular linkers that enable the seamless connection of diverse molecular entities. Azido-PEG36-Boc has emerged as a cornerstone reagent in this domain, offering a unique trifecta of functionalities: a reactive azide for click chemistry, a long-chain polyethylene glycol (PEG) spacer, and a protective tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive technical overview of the core functionalities of this compound, its applications, and detailed experimental considerations.

Core Components and their Functionality

This compound is a heterobifunctional linker meticulously designed for multi-step synthesis and bioconjugation. Its structure can be deconstructed into three key components, each serving a distinct and critical purpose.

The Azide Group: The "Click" Handle

The azide moiety (-N₃) is the reactive handle that enables this compound to participate in click chemistry reactions.[4] It is remarkably stable under a wide range of synthetic conditions, yet it readily and specifically reacts with alkynes to form a stable triazole ring.[5] This transformation is the hallmark of one of the most powerful click reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting triazole linkage is not only robust but also mimics the geometry of an amide bond, making it an excellent and stable connector in biological systems.

The PEG36 Spacer: Enhancing Physicochemical Properties

The polyethylene glycol (PEG) chain, consisting of 36 repeating ethylene glycol units, imparts several desirable properties to the molecules it connects.

  • Increased Hydrophilicity and Solubility: The PEG chain significantly enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or biomolecules.

  • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the immune system, thereby reducing immunogenic responses.

  • Extended Circulation Half-Life: By increasing the hydrodynamic volume of the conjugate, the PEG spacer can reduce renal clearance, leading to a longer circulation half-life in vivo.

  • Flexible Spacer Arm: The long and flexible PEG36 chain provides a significant spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of each component by minimizing steric hindrance.

The Boc Protecting Group: Enabling Orthogonal Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In this compound, it temporarily masks a primary amine, preventing it from participating in unwanted side reactions. The Boc group is stable under a variety of conditions but can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA). This acid-lability allows for a staged or "orthogonal" synthetic strategy, where the azide can be reacted first, and then the Boc group can be removed to reveal the amine for a subsequent conjugation step.

Key Applications in Drug Discovery: PROTACs

A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a versatile linker to connect the target-binding ligand (warhead) to the E3 ligase-binding ligand.

The length of the PEG linker in a PROTAC is a critical parameter that significantly influences its efficacy. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex geometry. The extended length of the PEG36 chain in this compound can be particularly advantageous for targeting proteins with deep binding pockets or for optimizing the orientation of the ternary complex for efficient ubiquitination.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes representative data from the literature, illustrating the impact of PEG linker length on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs targeting Tank-binding kinase 1 (TBK1). While this data does not specifically use a 36-unit PEG linker, it highlights the general trend and the importance of linker optimization.

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PEG/Alkyl7No degradationN/A
PEG/Alkyl12Submicromolar>90
PEG/Alkyl21396
PEG/Alkyl2929276

Table 1: This table presents a summary of the impact of linker length on the efficacy of PROTACs targeting TBK1, with data synthesized from literature. The DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dₘₐₓ indicates the maximum percentage of protein degradation achieved.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N3 (this compound) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole Alkyne R2-C≡CH (Alkyne-modified molecule) Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism Azido_PEG_Boc This compound Click_Reaction CuAAC Click Reaction Azido_PEG_Boc->Click_Reaction Warhead_Alkyne Alkyne-Warhead (Target Binder) Warhead_Alkyne->Click_Reaction Intermediate Warhead-PEG36-Boc Click_Reaction->Intermediate Boc_Deprotection Boc Deprotection (TFA) Intermediate->Boc_Deprotection Amine_Intermediate Warhead-PEG36-NH2 Boc_Deprotection->Amine_Intermediate Final_Conjugation Amide Coupling Amine_Intermediate->Final_Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->Final_Conjugation PROTAC Final PROTAC Final_Conjugation->PROTAC Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Enters Cell Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of Target Protein Ubiquitination->Proteasomal_Degradation

Caption: PROTAC Synthesis and Mechanism of Action Workflow.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

  • This compound

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water) (optional, but recommended for bioconjugation)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting with the reaction buffer to the desired final concentration.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound solution to the protein solution. A molar excess of the PEG linker (e.g., 5-10 fold) is typically used.

    • If using THPTA, add it to the reaction mixture at a final concentration of approximately 5 times the copper concentration.

    • Add the CuSO₄ solution to the reaction mixture. A final concentration of 0.1-1 mM is common.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in excess of the CuSO₄ (e.g., 5-10 mM).

  • Reaction Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation if the protein is sensitive to room temperature.

  • Purification:

    • Purify the resulting Boc-protected PEGylated protein using an appropriate method such as size-exclusion chromatography to remove unreacted reagents and byproducts.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the PEGylated protein.

Materials:

  • Boc-protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Reaction Setup:

    • Lyophilize the purified Boc-protected PEGylated protein to remove water.

    • Dissolve the dried protein in a minimal amount of DCM.

    • Add TFA to the solution. A common ratio is 50% TFA in DCM (v/v).

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) to ensure complete deprotection.

  • Product Precipitation and Washing:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected protein.

    • Centrifuge the mixture to pellet the protein and carefully decant the ether.

    • Wash the protein pellet with cold diethyl ether two more times to remove residual TFA.

  • Final Product Preparation:

    • Dry the protein pellet under vacuum.

    • Resuspend the deprotected PEGylated protein in a buffer of choice for subsequent applications.

Conclusion

This compound stands as a powerful and versatile tool in the click chemistry toolbox, particularly for applications in drug discovery and development. Its well-defined structure, combining a reactive azide, a biocompatible PEG spacer of significant length, and an orthogonally protected amine, provides researchers with a high degree of control and flexibility in the synthesis of complex bioconjugates and targeted therapeutics like PROTACs. The ability to modulate the physicochemical properties of molecules while enabling specific and efficient conjugation through click chemistry ensures that this compound will continue to be a key enabler of innovation in the field.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation, acting as the crucial bridge that enhances the therapeutic efficacy and diagnostic precision of complex biologics. Their inherent properties of hydrophilicity, biocompatibility, and non-immunogenicity have established them as a cornerstone in the development of advanced therapeutics, most notably in the realm of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of PEG linkers, detailing their impact on the physicochemical and pharmacokinetic properties of bioconjugates, and offers practical guidance on their selection and application.

The Fundamental Role and Properties of PEG Linkers

Polyethylene glycol is a polymer of repeating ethylene oxide units, and its conjugation to a biological molecule, a process known as PEGylation, imparts several beneficial properties.[1] The primary advantages of incorporating PEG linkers in bioconjugates include:

  • Improved Solubility and Stability: The hydrophilic nature of PEG can significantly increase the water solubility of hydrophobic drugs and proteins, mitigating aggregation issues, especially with high drug-to-antibody ratios (DARs) in ADCs.[2][3] PEGylation also protects biomolecules from enzymatic degradation and enhances their stability.[2][4]

  • Enhanced Pharmacokinetics: The attachment of PEG chains increases the hydrodynamic volume of the bioconjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream. This extended exposure can lead to greater accumulation at the target site.

  • Reduced Immunogenicity: The flexible PEG chains can mask epitopes on the surface of proteins, thereby reducing the potential for an immune response against the therapeutic agent.

A-Classified Look at PEG Linker Architectures

PEG linkers can be categorized based on their structure, dispersity, and cleavage characteristics, with each type offering distinct advantages for specific applications.

  • Structural Classification:

    • Linear PEG Linkers: These are the most straightforward type, consisting of a single, unbranched PEG chain. They are widely used to provide a flexible and hydrophilic spacer between two molecules.

    • Branched PEG Linkers: Featuring multiple PEG arms extending from a central core, branched linkers can achieve higher molecular weights and offer a greater shielding effect.

    • Multi-arm PEG Linkers: With three or more PEG arms, these are often used in the creation of hydrogels and for multivalent conjugation strategies.

    • Heterobifunctional PEG Linkers: These linkers possess different reactive functional groups at each end, enabling the sequential and specific conjugation of two different molecules.

  • Dispersity:

    • Polydisperse PEGs: These are mixtures of PEG chains with a range of molecular weights.

    • Monodisperse (or Discrete) PEGs (dPEGs): These consist of a single, well-defined PEG molecule with a precise molecular weight, leading to more homogeneous bioconjugates with improved batch-to-batch consistency.

  • Cleavage Characteristics:

    • Non-Cleavable Linkers: These form a stable bond between the biomolecule and the payload. In the context of ADCs, the drug is released upon lysosomal degradation of the antibody.

    • Cleavable Linkers: These are designed to release the payload upon encountering specific conditions within the target cell, such as low pH in endosomes or the presence of specific enzymes like cathepsins in lysosomes.

Quantitative Insights into the Impact of PEG Linkers

The choice of PEG linker significantly influences the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity

Linker TypeADC ConstructClearance Rate (mL/day/kg)Plasma Half-Life ExtensionIn Vitro Cytotoxicity (IC50 nM)Reference(s)
No PEGMiniaturized Affibody-MMAEHigh19.6 min (baseline)4.94
PEG4Anti-CD30-MMAE~7-No significant change
4 kDa PEGMiniaturized Affibody-MMAEModerate2.5-fold (49.2 min)31.9 (6.5-fold decrease)
PEG8Anti-CD30-MMAE~5-No significant change
10 kDa PEGMiniaturized Affibody-MMAELow11.2-fold (219.0 min)111.3 (22.5-fold decrease)
PEG12Anti-CD30-MMAE~5-No significant change
PEG24Anti-CD30-MMAE~5-No significant change

Table 2: Comparison of Linear vs. Branched PEG Linker Architectures on ADC Properties

Linker ArchitectureADC Construct (DAR 8)Clearance RateHydrodynamic Radius (Rh) (nm)Reference(s)
Linear (L-PEG24)Trastuzumab-DM1High6.1 (for 20 kDa linear PEGylated HSA)
Branched/Pendant (P-(PEG12)2)Trastuzumab-DM1Low6.4 (for 20 kDa branched PEGylated HSA)

Table 3: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Linker LengthConjugation ChemistryAchieved DARReference(s)
PEG4Thiol-Maleimide2.5
PEG6Thiol-Maleimide5.0
PEG8Thiol-Maleimide4.8
PEG12Thiol-Maleimide3.7
PEG24Thiol-Maleimide3.0

Experimental Protocols for PEGylation and Characterization

The successful development of PEGylated bioconjugates relies on robust and well-defined experimental procedures.

General Protocol for Antibody PEGylation using an NHS-Ester Linker

This protocol describes a common method for conjugating an amine-reactive PEG-NHS ester to lysine residues on an antibody.

Materials:

  • Antibody solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • PEG-NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store the stock solution.

  • Conjugation Reaction:

    • Add a calculated molar excess (typically 20-fold) of the PEG-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average drug-to-antibody ratio (DAR) or degree of PEGylation using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or mass spectrometry.

Characterization Techniques
  • Size-Exclusion Chromatography (SEC): Used to separate PEGylated conjugates from unreacted protein and excess PEG, and to assess aggregation.

  • Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on changes in surface charge and can even resolve positional isomers.

  • Hydrophobic Interaction Chromatography (HIC): A valuable tool for determining the drug-to-antibody ratio (DAR) distribution in ADCs.

  • Mass Spectrometry (MS): Provides accurate molecular weight information for the intact conjugate and can be used to confirm the degree of PEGylation and identify conjugation sites through peptide mapping.

Visualizing the Journey: Cellular Uptake and Linker Selection

Cellular Internalization and Trafficking of PEGylated Bioconjugates

Upon binding to its target antigen on the cell surface, an ADC is typically internalized through endocytosis. The primary pathways are clathrin-mediated endocytosis and caveolae-mediated endocytosis. Following internalization, the ADC is trafficked through early and late endosomes to the lysosome. The acidic environment and enzymatic activity within the lysosome facilitate the cleavage of cleavable linkers or the degradation of the antibody in the case of non-cleavable linkers, releasing the cytotoxic payload into the cell.

Cellular_Uptake_and_Trafficking Cellular Uptake and Intracellular Trafficking of an ADC cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane cluster_cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Binding Internalization EarlyEndosome Early Endosome (pH 6.0-6.5) Internalization->EarlyEndosome 3. Trafficking LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 4. Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome 5. Fusion PayloadRelease Payload Release Lysosome->PayloadRelease 6. Linker Cleavage / Antibody Degradation TargetAction Cellular Target Action (e.g., DNA damage, microtubule disruption) PayloadRelease->TargetAction 7. Action CellDeath Cell Death TargetAction->CellDeath 8. Apoptosis Linker_Selection_Workflow Logical Workflow for PEG Linker Selection cluster_start cluster_payload Payload/Molecule Properties cluster_linker_type Linker Type Selection cluster_peg_properties PEG Properties Optimization cluster_conjugation Conjugation Strategy cluster_end Start Define Application (e.g., ADC, Protein Therapeutic, Diagnostic) PayloadHydrophobicity Is the payload/molecule hydrophobic? Start->PayloadHydrophobicity PayloadSensitivity Is payload sensitive to lysosomal degradation? PayloadHydrophobicity->PayloadSensitivity No PEGLength Select PEG Length PayloadHydrophobicity->PEGLength Yes Cleavable Cleavable Linker PayloadSensitivity->Cleavable No NonCleavable Non-Cleavable Linker PayloadSensitivity->NonCleavable Yes Cleavable->PEGLength NonCleavable->PEGLength PEGArchitecture Select PEG Architecture (Linear vs. Branched) PEGLength->PEGArchitecture Consider steric hindrance and desired half-life FunctionalGroups Choose Compatible Functional Groups (e.g., NHS-ester, Maleimide, Click Chemistry) PEGArchitecture->FunctionalGroups FinalLinker Final Linker Design FunctionalGroups->FinalLinker

References

The Role of Polyethylene Glycol (PEG) Linkers in PROTAC Technology: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the protein of interest (POI) ligand and the E3 ubiquitin ligase ligand. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties that can enhance a PROTAC's overall performance. This technical guide provides a comprehensive overview of PROTAC technology with a specific focus on the strategic implementation of PEG linkers, including quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to PROTAC Technology

PROTACs are innovative chemical entities designed to hijack the cellular machinery responsible for protein degradation.[1] A typical PROTAC is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2]

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, thereby forming a ternary complex.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. A key advantage of this approach is the catalytic nature of PROTACs; once the POI is degraded, the PROTAC is released and can engage another target protein molecule.

The Pivotal Role of PEG Linkers in PROTAC Design

The linker is not merely a spacer but an active contributor to a PROTAC's biological activity, influencing ternary complex formation, physicochemical properties, and pharmacokinetics. Polyethylene glycol (PEG) linkers, composed of repeating ethylene glycol units, are frequently employed in PROTAC design due to their distinct advantages.

Key Attributes of PEG Linkers:

  • Enhanced Solubility and Permeability: PEG chains are hydrophilic, which can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This enhanced solubility can, in turn, improve cell permeability and oral absorption.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for toxicity.

  • Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled, which is crucial for optimizing the formation of a stable and productive ternary complex. An optimal linker length is necessary to span the distance between the POI and the E3 ligase without causing steric hindrance.

  • Conformational Control: The flexibility of PEG linkers allows the PROTAC to adopt various conformations, which can be advantageous for inducing favorable protein-protein interactions within the ternary complex.

However, it is important to note that while flexible, PEG linkers may have reduced metabolic stability in vivo compared to more rigid linker types.

Quantitative Analysis of PROTACs with PEG Linkers

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The two key parameters used to quantify this are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies greater efficacy.

The length of the PEG linker can have a profound impact on both DC50 and Dmax. The optimal linker length is target-dependent and must be determined empirically.

Table 1: Impact of PEG Linker Length on BTK Degrader Performance

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Degrader 1Alkyl/Ether12>1000<10
Degrader 2Alkyl/Ether21396
Degrader 3Alkyl/Ether2929276

Data synthesized from a study on BTK degraders, illustrating that degradation is not observed with linkers below a certain length (12 atoms), and potency decreases with very long linkers (29 atoms).

Table 2: Comparison of Reversible and Irreversible Covalent BTK PROTACs with PEG Linkers

PROTACLinker TypeDC50 (nM) in Mino cellsDmax (%) in Mino cells
NC-1PEG-based1.6 ± 0.393 ± 1
IR-1PEG-based13 ± 296 ± 1
IR-2PEG-based11 ± 295 ± 1
RC-3PEG-based12 ± 293 ± 1

This table summarizes the degradation efficiency of different Bruton's tyrosine kinase (BTK) PROTACs with PEG-based linkers in Mino cells.

Core Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

The fundamental signaling pathway exploited by PROTACs is the ubiquitin-proteasome system. The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Development

The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

PROTAC_Development_Workflow Target_Selection Target Selection Ligand_Design Ligand Design (POI & E3) Target_Selection->Ligand_Design Linker_Design Linker Design (e.g., PEG) Ligand_Design->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Assays In Vitro Assays PROTAC_Synthesis->In_Vitro_Assays Ternary_Complex_Formation Ternary Complex Formation Assay In_Vitro_Assays->Ternary_Complex_Formation Degradation_Assay Protein Degradation Assay (Western Blot) In_Vitro_Assays->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay In_Vitro_Assays->Ubiquitination_Assay Cell_Based_Assays Cell-Based Assays Ternary_Complex_Formation->Cell_Based_Assays Degradation_Assay->Cell_Based_Assays Ubiquitination_Assay->Cell_Based_Assays Permeability_Assay Cell Permeability Assay Cell_Based_Assays->Permeability_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assays->Cytotoxicity_Assay Lead_Optimization Lead Optimization Permeability_Assay->Lead_Optimization Cytotoxicity_Assay->Lead_Optimization Lead_Optimization->PROTAC_Synthesis Iterative Design In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: Iterative workflow for PROTAC development.

Detailed Experimental Protocols

Protein Degradation Assay via Western Blotting

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified POI, E3 ligase, and PROTAC

  • ITC instrument

  • Appropriate buffer

Procedure:

  • Binary Titrations:

    • Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.

    • Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing both the E3 ligase and the POI.

    • Fill the syringe with the PROTAC solution and perform the titration. The resulting thermogram will represent the formation of the ternary complex.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model to determine the thermodynamic parameters for each binary interaction.

    • Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.

    • Calculate the cooperativity factor (α) from the binary and ternary Kd values.

Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell lysate from PROTAC-treated cells

  • Antibody against the target protein

  • Protein A/G beads

  • Antibody against ubiquitin

  • Western blot reagents

Procedure:

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein to form an antibody-protein complex.

    • Add Protein A/G beads to pull down the complex.

    • Wash the beads to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads and run it on an SDS-PAGE gel.

    • Perform a Western blot as described in section 5.1, but probe the membrane with an antibody against ubiquitin.

  • Analysis:

    • A smear of high-molecular-weight bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.

Conclusion and Future Directions

PROTAC technology, particularly with the strategic use of PEG linkers, offers a powerful platform for targeted protein degradation. The ability to modulate the physicochemical properties and optimize the geometry of the ternary complex through linker design is a key advantage. The experimental protocols detailed in this guide provide a framework for the systematic evaluation and optimization of novel PROTACs. Future advancements in linker chemistry, the exploration of novel E3 ligases, and a deeper understanding of the structural biology of ternary complexes will continue to drive the development of this promising therapeutic modality.

References

Solubility Profile of Azido-PEG36-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG36-Boc, a heterobifunctional PROTAC linker. An understanding of its solubility is critical for the effective design and execution of experiments in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This compound is comprised of three key chemical moieties that collectively determine its solubility profile: a terminal azide group, a long-chain polyethylene glycol (PEG) spacer with 36 ethylene oxide units, and a tert-butyloxycarbonyl (Boc) protected amine. The extensive PEG chain is the primary determinant of its solubility, conferring significant hydrophilicity.

While specific quantitative solubility data for this compound is not extensively published, this guide provides a qualitative summary based on the known properties of its constituent parts and outlines detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups:

  • Polyethylene Glycol (PEG) Chain: The dominant feature of this molecule is the long PEG36 spacer. PEG chains are well-known for their high solubility in water and many organic solvents.[1][2] This is due to the ability of the ether oxygens to form hydrogen bonds with protic solvents like water and alcohols. Generally, as the molecular weight of PEG increases, its water solubility and solubility in some organic solvents may decrease slightly.[2]

  • Azide Group: The azide functional group is a polar moiety. Low molecular weight organic azides are often soluble in a range of organic solvents.[3]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, nonpolar (lipophilic) functional group. Its presence will increase the solubility in nonpolar organic solvents and decrease the solubility in aqueous solutions compared to the corresponding free amine.

Based on these components, this compound is expected to be highly soluble in water and a range of polar organic solvents.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in various common laboratory solvents. These estimations are derived from the general solubility characteristics of PEG compounds and molecules with similar functional groups.[1] For precise applications, experimental determination of quantitative solubility is highly recommended.

Solvent ClassSolvent ExamplesPredicted Qualitative SolubilityRationale
Polar Protic WaterHighly SolubleThe long, hydrophilic PEG chain is the dominant factor, enabling extensive hydrogen bonding with water molecules. Similar compounds like Azido-PEG36-alcohol are reported to be highly water-soluble.
Methanol, EthanolSolublePEGs are generally soluble in alcohols, though less so than in water.
Polar Aprotic Dimethylformamide (DMF)SolubleDMF is a common solvent for PEGylated compounds. Azido-PEG36-acid is reported to be soluble in DMF.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances, including PEGs. Azido-PEG36-acid is reported to be soluble in DMSO.
Acetonitrile (ACN)SolublePEG compounds generally exhibit good solubility in acetonitrile.
Chlorinated Dichloromethane (DCM)SolubleDCM is a common solvent for many organic compounds, including PEGs. Azido-PEG36-acid is reported to be soluble in DCM.
ChloroformSolubleSimilar to DCM, chloroform is a good solvent for PEGylated molecules.
Ethers Diethyl EtherInsolublePEGs are generally not soluble in diethyl ether.
Hydrocarbons TolueneSparingly SolubleSolubility of PEGs in toluene is limited but can be improved with heating.
HexanesInsolubleAs a nonpolar solvent, hexanes are not expected to dissolve the highly polar PEG chain.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following protocol outlines the widely accepted shake-flask method, followed by two common analytical techniques for quantification: gravimetric analysis and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

1. Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Thermostatically controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid after the equilibration period is necessary to ensure a saturated solution.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

  • Sample Collection and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of the solubility.

3. Quantification of Dissolved Solute:

The concentration of this compound in the filtered supernatant can be determined by one of the following methods:

Protocol 2A: Gravimetric Analysis

This method is straightforward and relies on the direct measurement of the mass of the dissolved solid after solvent evaporation.

1. Materials:

  • Pre-weighed, solvent-resistant container (e.g., glass vial or aluminum pan)

  • Source of gentle heat or vacuum (e.g., drying oven, vacuum desiccator, or rotary evaporator)

  • Analytical balance

2. Procedure:

  • Transfer a known volume of the filtered supernatant into the pre-weighed container.

  • Carefully evaporate the solvent to dryness. This can be achieved by placing the container in a drying oven at a temperature well below the decomposition point of this compound, using a rotary evaporator, or placing it in a vacuum desiccator.

  • Once the solvent is completely removed, cool the container to room temperature in a desiccator to prevent moisture absorption.

  • Weigh the container with the dried residue.

  • Repeat the drying and weighing steps until a constant mass is achieved.

3. Calculation:

  • Mass of dissolved this compound = (Final mass of container + residue) - (Initial mass of empty container)

  • Solubility (g/L) = (Mass of dissolved this compound in g) / (Volume of supernatant in L)

Protocol 2B: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a more sensitive method, particularly for determining solubility in solvents where the compound is sparingly soluble. Since PEG compounds lack a strong UV chromophore, a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended.

1. Materials and Instrumentation:

  • HPLC system equipped with a suitable column (e.g., C8 or C18 reversed-phase) and detector (ELSD or RI).

  • Mobile phase appropriate for the selected column and analyte.

  • Volumetric flasks and pipettes for preparing standards and samples.

2. Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Generation of Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Plot a calibration curve of peak area versus concentration.

  • Analysis of the Saturated Solution:

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Solubility (g/L) = (Concentration of diluted sample in g/L) x (Dilution factor)

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sample 3. Sample Collection cluster_quant 4. Quantification cluster_grav cluster_hplc A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48 hours) C->D E Settle excess solid D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H Gravimetric Analysis G->H I HPLC Analysis G->I J Evaporate solvent H->J M Prepare standards & calibration curve I->M N Dilute sample I->N K Dry to constant mass J->K L Calculate solubility K->L O Analyze by HPLC M->O N->O P Calculate solubility O->P

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

G cluster_components Molecular Components cluster_properties Chemical Properties cluster_solubility Impact on Solubility compound This compound peg PEG36 Chain compound->peg azide Azide Group (-N3) compound->azide boc Boc Group compound->boc hydrophilic Hydrophilic peg->hydrophilic polar Polar azide->polar lipophilic Lipophilic / Nonpolar boc->lipophilic aq_sol Increases Aqueous & Polar Organic Solubility hydrophilic->aq_sol polar->aq_sol nonpolar_sol Increases Nonpolar Organic Solubility lipophilic->nonpolar_sol aq_sol->compound nonpolar_sol->compound

Caption: Influence of functional groups on the solubility of this compound.

References

An In-Depth Technical Guide to Azido-PEG36-Boc: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG36-Boc, a heterobifunctional polyethylene glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a monodisperse PEG derivative featuring a terminal azide group and a Boc-protected amine. The long PEG chain enhances solubility in aqueous media, a crucial feature for biological applications. The azide and protected amine functionalities allow for sequential and specific conjugation to other molecules.

PropertyData
Molecular Formula C79H157N3O38
Molecular Weight 1757.09 g/mol
Purity Typically >95%
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C[1][2][3][4]
Appearance White to off-white solid or viscous oil

Applications in Research and Drug Development

The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.

The this compound linker serves to connect a ligand that binds to the target protein of interest with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The azide group of the linker is typically utilized in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach one of the ligands. The Boc-protected amine, after deprotection, can be coupled to the other ligand via standard amide bond formation.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. Optimization may be required for specific substrates and ligands.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of this compound to an alkyne-functionalized molecule (e.g., a target protein ligand).

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H2O)

Procedure:

  • Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO4 in water.

  • In another vial, prepare a stock solution of the copper-chelating ligand (e.g., THPTA) in water. The ligand to copper ratio is typically 5:1 to protect biomolecules.

  • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

  • To the reaction mixture of the azide and alkyne, add the CuSO4 solution, followed by the ligand solution.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM, and sodium ascorbate is usually 5-10 times the concentration of copper.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.

  • Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Protocol 2: Boc Deprotection and Amide Coupling

This protocol outlines the removal of the Boc protecting group and subsequent amide bond formation with a carboxylic acid-functionalized molecule (e.g., an E3 ligase ligand).

Step 1: Boc Deprotection

Materials:

  • Product from CuAAC reaction (with Boc-protected amine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 2: Amide Coupling

Materials:

  • Deprotected amine from the previous step

  • Carboxylic acid-functionalized molecule

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3.0 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected amine to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous solutions.

  • The final PROTAC product is purified by preparative HPLC.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Click Chemistry cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Amide Coupling azido_peg This compound click_product Boc-Protected Intermediate azido_peg->click_product alkyne_ligand Alkyne-functionalized Target Ligand alkyne_ligand->click_product cu_reagents CuSO4, NaAsc, Ligand cu_reagents->click_product deprotection TFA/DCM click_product->deprotection deprotected_intermediate Amine Intermediate deprotection->deprotected_intermediate final_protac Final PROTAC deprotected_intermediate->final_protac acid_ligand Carboxylic Acid-functionalized E3 Ligase Ligand acid_ligand->final_protac coupling_reagents HATU, DIPEA coupling_reagents->final_protac

Caption: PROTAC Synthesis Workflow using this compound.

PROTAC_MoA PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Signals for Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of Action of a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Azido-PEG36-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Azido-PEG36-Boc in bioconjugation reactions. The focus is on two primary click chemistry techniques: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, a protocol for the deprotection of the tert-butyloxycarbonyl (Boc) group to yield a primary amine is included. This compound is a heterobifunctional linker molecule widely employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1] The long polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer arm.

Data Presentation

The following tables summarize general reaction parameters for click chemistry and deprotection protocols. It is important to note that optimal conditions can vary depending on the specific substrates, and therefore, optimization of these parameters is often necessary.

Table 1: General Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterTypical Value/RangeRemarks
Molar Ratio (Azide:Alkyne)1:1.2 to 1:1.5A slight excess of the alkyne can help drive the reaction to completion.
Copper(I) SourceCuSO₄ with a reducing agent (e.g., sodium ascorbate)Copper(I) is generated in situ from a Copper(II) source.[2][3][4]
LigandTHPTA or TBTALigands stabilize the Copper(I) catalyst and prevent its oxidation.[2]
Reducing AgentSodium AscorbateUsed in excess to maintain copper in the +1 oxidation state.
SolventDMSO, DMF, t-BuOH/H₂O, PBSThe choice of solvent depends on the solubility of the reactants.
TemperatureRoom Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time1 to 24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: General Parameters for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

ParameterTypical Value/RangeRemarks
Molar Ratio (Azide:Cyclooctyne)1:1.5 to 1:2An excess of the cyclooctyne (e.g., DBCO, BCN) is often used.
SolventDMSO, DMF, PBS (pH 7.4)Biocompatible solvents are often used for reactions with biological molecules.
TemperatureRoom Temperature or 37°CThe reaction is typically performed at ambient or physiological temperatures.
Reaction Time1 to 12 hoursSPAAC reactions are generally fast due to the high ring strain of the cyclooctyne.

Table 3: General Parameters for Boc Deprotection

ParameterTypical Value/RangeRemarks
ReagentTrifluoroacetic Acid (TFA)A strong acid is required to cleave the Boc group.
SolventDichloromethane (DCM)DCM is a common solvent for TFA-mediated deprotection.
TFA Concentration20-50% (v/v) in DCMThe concentration can be adjusted based on the substrate's sensitivity.
Temperature0°C to Room TemperatureThe reaction is often started at a lower temperature to control reactivity.
Reaction Time30 minutes to 2 hoursDeprotection is typically rapid.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

  • Deionized water

  • Nitrogen or Argon gas (optional)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound and a 1.2 to 1.5 molar excess of the alkyne-functionalized molecule in the chosen solvent.

  • Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:2 molar ratio in deionized water.

  • Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne. Then, add a freshly prepared solution of sodium ascorbate (typically 5-10 equivalents relative to the azide) to initiate the click reaction.

  • Reaction Incubation: Stir the reaction mixture at room temperature. The reaction can be gently heated to 37-50°C to increase the rate if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Purification: Upon completion, the product can be purified. For high molecular weight PEG conjugates, purification may involve dialysis, size-exclusion chromatography (SEC), or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol outlines the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., DMSO, DMF, or PBS pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve this compound and a 1.5 to 2 molar excess of the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Incubation: Stir the reaction mixture at room temperature or 37°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. SPAAC reactions are typically complete within 1 to 12 hours.

  • Purification: Purify the resulting conjugate to remove any unreacted cyclooctyne-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 3: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask. Cool the solution in an ice bath.

  • Deprotection: Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, a scavenger such as TIS can be added.

  • Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visualizations

PROTAC_Mechanism cluster_formation Ternary Complex Formation PROTAC PROTAC (this compound Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin Ubiquitin->Ubiquitination UbTarget Ubiquitinated Target Protein Ubiquitination->UbTarget Tags Protein Degradation Degradation UbTarget->Degradation Proteasome 26S Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides RecycledPROTAC PROTAC (Recycled) Degradation->RecycledPROTAC Recycled

Caption: PROTAC mechanism of action.

Experimental_Workflow Start This compound ClickReaction Click Chemistry (CuAAC or SPAAC) Start->ClickReaction Alkyne Alkyne or Cyclooctyne -containing Molecule Alkyne->ClickReaction BocConjugate Boc-Protected PEG Conjugate ClickReaction->BocConjugate Deprotection Boc Deprotection (TFA/DCM) BocConjugate->Deprotection AmineConjugate Amine-Functionalized PEG Conjugate Deprotection->AmineConjugate FinalConjugation Final Bioconjugation (e.g., Amide Coupling) AmineConjugate->FinalConjugation Target Target Molecule (e.g., Protein, Drug) Target->FinalConjugation FinalProduct Final Bioconjugate FinalConjugation->FinalProduct

References

Application Notes and Protocols for Azido-PEG36-Boc in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG36-Boc in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool is instrumental in the fields of bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker molecule featuring a long-chain polyethylene glycol (PEG) spacer. One terminus is functionalized with an azide group, a key component for CuAAC reactions, while the other end is protected with a tert-butyloxycarbonyl (Boc) group. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates. The azide moiety allows for highly specific and efficient covalent bond formation with alkyne-containing molecules in the presence of a copper(I) catalyst. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for conjugating sensitive biomolecules.[][2]

A primary application of this compound is in the construction of PROTACs.[3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3] The this compound linker serves to connect the POI-binding ligand and the E3 ligase-binding ligand.[4]

Key Applications

  • Bioconjugation: Covalent attachment of the PEG linker to proteins, peptides, or other biomolecules to improve solubility, stability, and pharmacokinetic profiles.

  • Drug Delivery: Synthesis of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

  • PROTAC Synthesis: Facile and efficient linking of a POI ligand and an E3 ligase ligand to generate a library of PROTACs for targeted protein degradation.

  • Surface Modification: Functionalization of surfaces for various biomedical and research applications.

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound via a CuAAC reaction typically involves the functionalization of the protein of interest (POI) ligand with an alkyne group and the E3 ligase ligand with a compatible functional group for subsequent attachment to the linker. The core of the synthesis is the copper-catalyzed click reaction between the azide on the PEG linker and the alkyne on one of the ligands.

PROTAC_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_product Final Product POI_ligand Protein of Interest (POI) Ligand Alkyne_mod Alkyne Modification POI_ligand->Alkyne_mod Functionalization E3_ligand E3 Ligase Ligand CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition E3_ligand->CuAAC Alkyne_mod->CuAAC Azido_PEG_Boc This compound Azido_PEG_Boc->CuAAC PROTAC PROTAC Molecule CuAAC->PROTAC Formation of Triazole Linkage

Caption: General workflow for PROTAC synthesis using this compound via a CuAAC reaction.

Experimental Protocols

The following protocols provide a general framework for performing a CuAAC reaction with this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.

Protocol 1: General CuAAC Bioconjugation

This protocol describes a general procedure for conjugating this compound to an alkyne-modified biomolecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water or buffer

  • Solvent for dissolving this compound (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 1-5 mg/mL solution of the alkyne-modified biomolecule in a suitable degassed buffer.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. The molar ratio of this compound to the alkyne-biomolecule can range from 1.2 to 5 equivalents.

    • In a separate tube, prepare the copper/ligand catalyst solution by mixing the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio.

    • Add the copper/ligand catalyst solution to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purification:

    • Upon completion, the conjugated product can be purified from excess reagents using size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the biomolecule.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by linking an alkyne-functionalized POI ligand with an E3 ligase ligand using this compound. This is a representative protocol and may require optimization.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to obtain the deprotected Azido-PEG36-amine.

Step 2: Coupling of E3 Ligase Ligand to the Deprotected Linker

  • Dissolve the deprotected Azido-PEG36-amine and an E3 ligase ligand containing a carboxylic acid group in a suitable solvent like DMF.

  • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature for 2-4 hours to form an amide bond.

  • Purify the resulting Azido-PEG36-E3 ligase ligand conjugate by HPLC.

Step 3: CuAAC Reaction with Alkyne-POI Ligand

  • Dissolve the Azido-PEG36-E3 ligase ligand conjugate and the alkyne-functionalized POI ligand in a solvent mixture (e.g., t-BuOH/water or DMSO/water).

  • Add a copper(I) source, such as copper(I) iodide (CuI) or a mixture of CuSO₄ and sodium ascorbate.

  • If using CuSO₄/sodium ascorbate, a copper-chelating ligand like THPTA or TBTA is recommended to stabilize the Cu(I) and improve reaction efficiency.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Data Presentation

ParameterTypical Range/ValueExpected Outcome/Considerations
Reactant Ratio 1.2 - 5 equivalents of this compound per alkyne groupA slight to moderate excess of the PEG linker can drive the reaction to completion.
Copper(I) Source CuSO₄/Sodium Ascorbate or CuICuSO₄ with a reducing agent is commonly used for bioconjugation in aqueous media.
Ligand THPTA, TBTALigands accelerate the reaction and protect biomolecules from oxidative damage. A 5-fold excess of ligand to copper is common.
Solvent Aqueous buffers (PBS), DMSO, DMF, t-BuOH/water mixturesThe choice of solvent depends on the solubility of the reactants. Co-solvents may be necessary.
Reaction Temperature Room TemperatureMild reaction temperatures are generally sufficient.
Reaction Time 1 - 24 hoursReaction time depends on the concentration of reactants and catalyst.
Reaction Yield High to Quantitative (>90%)CuAAC reactions are known for their high efficiency and yields.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC molecule, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_MoA cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ub_POI Ubiquitinated POI Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Ubiquitin->POI transfer Proteasome Proteasome Ub_POI->Proteasome recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degradation

References

Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the formation of a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes it an ideal tool for bioconjugation in complex biological systems. Azido-PEG36-Boc is a long-chain polyethylene glycol (PEG) linker containing a terminal azide group for SPAAC and a Boc-protected amine. The extended PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates, while the Boc protecting group allows for controlled, sequential conjugation strategies. These characteristics make this compound a valuable reagent in various applications, including the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

These application notes provide an overview of the use of this compound in SPAAC reactions, including general protocols for bioconjugation and data on typical reaction parameters.

Data Presentation

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
PBS7.40.32–0.85
HEPES7.40.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Note: Higher pH values generally increase SPAAC reaction rates. Data is representative of typical SPAAC reactions and may vary for this compound.

Table 2: Second-Order Rate Constants for SPAAC between Azides and Various Cyclooctynes

CyclooctyneAzide PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)
DBCOBenzyl Azide~0.3
BCNBenzyl Azide~0.1
ADIBOBenzyl Azide~0.3

Note: The reactivity of the cyclooctyne significantly impacts the reaction rate. These values are for a simple azide and may differ for the sterically larger this compound.

Experimental Protocols

The following are general protocols for the use of this compound in a two-step bioconjugation strategy involving Boc deprotection followed by a SPAAC reaction.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a free amine, which can then be used for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt of the deprotected linker can often be used directly in the next step.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the cycloaddition reaction between the deprotected Azido-PEG36-amine and a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Deprotected Azido-PEG36-amine

  • DBCO- or BCN-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer (e.g., PBS, HEPES at pH 7.4)

  • DMSO or DMF (if needed to dissolve reagents)

  • Purification system (e.g., size-exclusion chromatography, dialysis tubing)

Procedure:

  • Reagent Preparation:

    • Dissolve the deprotected Azido-PEG36-amine in the chosen reaction buffer.

    • Dissolve the DBCO- or BCN-functionalized molecule in a compatible solvent. If using an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturation of proteins.

  • Reaction Setup:

    • In a reaction vessel, combine the Azido-PEG36-amine and the strained alkyne-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of one reagent may be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[3] The optimal time will depend on the specific reactants and their concentrations.

    • The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins, showing a molecular weight shift), HPLC, or LC-MS.

  • Purification:

    • Purify the resulting conjugate to remove any unreacted starting materials.[3]

    • For protein conjugates, size-exclusion chromatography or dialysis are common methods.[3]

    • For small molecule conjugates, purification may be achieved by HPLC or column chromatography.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_spaac SPAAC Reaction start This compound step1 Dissolve in DCM start->step1 step2 Add TFA (20-50%) step1->step2 step3 Stir at RT (1-2h) step2->step3 step4 Evaporate & Neutralize step3->step4 product1 Deprotected Azido-PEG36-amine step4->product1 step5 Combine Reagents in Buffer product1->step5 Linker reagent DBCO/BCN-Molecule reagent->step5 step6 Incubate (2-12h) step5->step6 step7 Purify Conjugate step6->step7 product2 Final Conjugate step7->product2

Caption: Experimental workflow for bioconjugation using this compound.

protac_synthesis_pathway cluster_0 PROTAC Assembly cluster_1 Conjugation Steps cluster_2 Final PROTAC poi_ligand Protein of Interest (POI) Ligand (with alkyne handle) step2 SPAAC Reaction poi_ligand->step2 e3_ligand E3 Ligase Ligand (with reactive group for linker amine) step1 Amide Bond Formation e3_ligand->step1 linker Deprotected Azido-PEG36-amine linker->step1 step1->step2 E3-Linker Intermediate protac POI Ligand - PEG36 - E3 Ligand step2->protac

Caption: Logical relationship in PROTAC synthesis using this compound.

References

Application Note: A Modular Approach to PROTAC Synthesis Using an Azido-PEG36-Boc Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and drug discovery.

Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to commandeer the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2][3] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] The linker is a critical element, as its length, composition, and flexibility significantly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length for optimal ternary complex formation. The Azido-PEG36-Boc linker is a versatile, heterobifunctional building block ideal for a modular and efficient PROTAC assembly. It features a Boc-protected amine on one end and an azide group on the other. This configuration allows for sequential, orthogonal conjugation reactions: the amine can be used for standard amide bond formation, while the azide is reserved for a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". This application note provides a detailed protocol for the synthesis of a PROTAC molecule using this linker.

PROTAC Mechanism of Action

PROTACs function catalytically to induce protein degradation. By simultaneously binding the target protein and an E3 ligase, the PROTAC brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another degradation cycle.

PROTAC_MoA cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Polyubiquitination Degradation Proteasomal Degradation Ub->Degradation

Caption: The PROTAC mechanism of action workflow.

Overall Synthetic Strategy

The synthesis is a three-step process that leverages the orthogonal reactivity of the this compound linker. This modular approach allows for the synthesis of a diverse library of PROTACs by varying the protein-targeting and E3 ligase-recruiting ligands.

Synthetic_Workflow cluster_step2 cluster_step3 start This compound step1_out Azido-PEG36-NH2 start->step1_out Step 1: Boc Deprotection (TFA/DCM) step2_out Ligand 1-PEG36-Azide step1_out->step2_out Step 2: Amide Coupling (HATU/DIPEA) Ligand1 Ligand 1-COOH (e.g., Warhead) final_protac Final PROTAC step2_out->final_protac Step 3: CuAAC Click Chemistry (CuSO4/Na-Ascorbate) Ligand2 Ligand 2-Alkyne (e.g., E3 Ligand)

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for each key synthetic step. It is recommended to monitor the progress of each reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Boc Deprotection of this compound

This step removes the tert-butoxycarbonyl (Boc) protecting group to expose the primary amine for subsequent coupling.

Reagents and Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM (final concentration ~0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution (20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude amine salt (Azido-PEG36-NH2·TFA) is typically of sufficient purity to be used directly in the next step without further purification.

Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand

This protocol describes the formation of a stable amide bond between the deprotected linker and a ligand (either for the POI or E3 ligase) that contains a carboxylic acid functional group.

Reagents and Materials:

  • Azido-PEG36-NH2·TFA salt (from Step 1, 1.1 eq)

  • Carboxylic acid-functionalized ligand (Ligand 1-COOH, 1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0-4.0 eq, to neutralize both the TFA salt and the generated HCl)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the Ligand 1-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the Azido-PEG36-NH2·TFA salt in a minimum amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight (12-18 hours).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (Ligand 1-PEG36-Azide) by flash column chromatography on silica gel to yield the desired intermediate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This final step utilizes the highly efficient and bio-orthogonal "click chemistry" reaction to couple the azide-functionalized intermediate with an alkyne-functionalized ligand, forming a stable triazole ring and yielding the final PROTAC molecule.

Reagents and Materials:

  • Ligand 1-PEG36-Azide (from Step 2, 1.0 eq)

  • Alkyne-functionalized ligand (Ligand 2-Alkyne, 1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2-0.3 eq)

  • Solvent system (e.g., t-BuOH/H2O 1:1, or DMF)

Procedure:

  • Dissolve Ligand 1-PEG36-Azide and Ligand 2-Alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO4·5H2O.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4·5H2O solution. The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by LC-MS. The CuAAC reaction is often high-yielding, with yields of up to 90% reported for similar systems.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC to obtain the highly pure compound. Characterization should be performed using LC-MS and NMR spectroscopy.

Summary of Quantitative Data

The following table provides representative data for the synthesis, highlighting the efficiency of this modular approach. Actual yields may vary depending on the specific ligands used.

StepReaction NameTypical Yield RangeTypical Purity (pre-purification)
1 Boc Deprotection>95% (crude)~90% (LC-MS)
2 Amide Coupling60-85%70-90% (LC-MS)
3 CuAAC Click Chemistry75-95%>85% (LC-MS)

Disclaimer: The protocols and data provided are intended for research use only by qualified professionals and may require optimization for specific molecular targets. MedChemExpress has not independently confirmed the accuracy of these methods. Proper safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules like peptides, is a well-established strategy to enhance their pharmacological properties. This modification can lead to improved solubility, increased stability against enzymatic degradation, reduced immunogenicity, and an extended circulation half-life.[1][2][3] Azido-PEG36-Boc is a high-purity, monodisperse PEG linker ideal for the site-specific modification of peptides.[4][5]

This heterobifunctional linker possesses a terminal azide group, which allows for subsequent conjugation to alkyne-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The other terminus is a Boc-protected amine, which, after deprotection, can be used for further modifications if required. This document provides detailed protocols for the conjugation of this compound to a peptide, the subsequent deprotection of the Boc group, and the final "click" reaction with an alkyne-modified molecule.

Principle of the Method

The bioconjugation process using this compound involves a three-stage workflow:

  • Peptide-PEG Conjugation: The carboxylic acid terminus of Azido-PEG36-COOH is activated using EDC and NHS to form a reactive NHS ester. This activated PEG linker is then reacted with a primary amine on the peptide (typically the N-terminus or the epsilon-amine of a lysine residue) to form a stable amide bond.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the PEGylated peptide is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free amine.

  • Click Chemistry: The azide-functionalized peptide is then conjugated to a molecule containing a terminal alkyne via a copper(I)-catalyzed click reaction. This reaction is highly specific and efficient, resulting in a stable triazole linkage.

Materials and Reagents

Reagent/MaterialSpecificationStorage
Peptide of InterestLyophilized, >95% purity-20°C or -80°C
Azido-PEG36-COOH>98% purity-20°C, desiccated
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)>98% purity-20°C, desiccated
N-Hydroxysuccinimide (NHS)>98% purityRoom Temperature, desiccated
Trifluoroacetic acid (TFA)Reagent grade, >99%Room Temperature, in a ventilated cabinet
Copper(II) sulfate (CuSO₄)>98% purityRoom Temperature
Sodium Ascorbate>98% purity4°C, protected from light
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)>98% purity-20°C
Alkyne-modified molecule of interestHigh purityAs per manufacturer's recommendation
Anhydrous Dimethylformamide (DMF)<0.005% waterRoom Temperature, desiccated
Dichloromethane (DCM)AnhydrousRoom Temperature, in a ventilated cabinet
Diethyl etherAnhydrousRoom Temperature, in a flammable storage cabinet
0.1 M MES Buffer, pH 6.0Sterile filtered4°C
0.1 M Phosphate Buffer, pH 7.4Sterile filtered4°C
Acetonitrile (ACN)HPLC gradeRoom Temperature
WaterHPLC gradeRoom Temperature
Reversed-phase HPLC systemC18 column-
Mass Spectrometer (e.g., ESI-MS)--

Experimental Protocols

Protocol 1: Conjugation of Azido-PEG36-COOH to a Peptide

This protocol describes the EDC/NHS-mediated coupling of the carboxylic acid group of Azido-PEG36-COOH to a primary amine on the peptide.

1. Reagent Preparation:

  • Peptide Stock Solution: Dissolve the peptide in 0.1 M Phosphate Buffer, pH 7.4, to a final concentration of 5-10 mg/mL.
  • Azido-PEG36-COOH Stock Solution: Immediately before use, dissolve Azido-PEG36-COOH in anhydrous DMF to a concentration of 100 mg/mL.
  • EDC Stock Solution: Immediately before use, prepare a 100 mg/mL solution of EDC in 0.1 M MES Buffer, pH 6.0.
  • NHS Stock Solution: Immediately before use, prepare a 100 mg/mL solution of NHS in 0.1 M MES Buffer, pH 6.0.

2. Activation of Azido-PEG36-COOH:

  • In a microcentrifuge tube, combine 1.5 equivalents of Azido-PEG36-COOH stock solution with 1.5 equivalents of EDC and 1.5 equivalents of NHS stock solutions relative to the molar amount of the peptide.
  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes to generate the NHS-activated PEG.

3. Conjugation Reaction:

  • Add the freshly activated Azido-PEG36-NHS ester solution to the peptide stock solution. A 10-20 fold molar excess of the PEG linker to the peptide is recommended.
  • Ensure the final concentration of DMF is below 10% (v/v) to avoid peptide denaturation.
  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

4. Purification:

  • Purify the this compound-peptide conjugate from unreacted PEG linker and coupling reagents using reversed-phase HPLC with a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.
  • Collect fractions and analyze by mass spectrometry to identify the desired product.
  • Lyophilize the pure fractions to obtain the final product.

Table 1: Typical Reaction Parameters for Peptide-PEG Conjugation

ParameterTypical Value/RangeNotes
Peptide Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (PEG:Peptide)10:1 to 20:1May require optimization based on the number of available amines on the peptide.
Molar Ratio (EDC:NHS:PEG)1.5:1.5:1A slight excess of coupling reagents ensures efficient activation.
Reaction pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.
Reaction Time2-4 hours (RT) or overnight (4°C)Reaction progress can be monitored by LC-MS.
Organic Solvent<10% (v/v) DMF or DMSOHigher concentrations may lead to peptide precipitation.
Expected Yield40-70%Highly dependent on the peptide sequence and reaction conditions.
Protocol 2: Boc Deprotection of Azido-PEG36-Peptide Conjugate

This protocol describes the removal of the Boc protecting group to expose a free amine.

1. Deprotection Reaction:

  • Dissolve the lyophilized this compound-peptide conjugate in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). A common concentration is 10 mg of conjugate per 1 mL of cleavage cocktail.
  • Incubate the reaction at room temperature for 1-2 hours.

2. Precipitation and Washing:

  • Precipitate the deprotected peptide by adding 10 volumes of cold diethyl ether.
  • Centrifuge the mixture at 4000 x g for 10 minutes at 4°C.
  • Carefully decant the ether and wash the peptide pellet twice more with cold diethyl ether.

3. Purification:

  • After the final wash, air-dry the peptide pellet to remove residual ether.
  • Dissolve the crude deprotected peptide in a minimal amount of water/acetonitrile and purify by reversed-phase HPLC as described in Protocol 1.
  • Confirm the complete removal of the Boc group by mass spectrometry (a mass decrease of 100.12 Da).
  • Lyophilize the pure fractions.

Table 2: Parameters for Boc Deprotection

ParameterRecommended ConditionNotes
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISTIS acts as a scavenger for the released tert-butyl cations.
Reaction Time1-2 hours at room temperatureMonitor reaction completion by LC-MS.
Precipitation SolventCold diethyl etherEnsures efficient precipitation of the PEGylated peptide.
Expected Yield>90%Deprotection is typically a high-yield reaction.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized peptide and an alkyne-containing molecule.

1. Reagent Preparation:

  • Azide-Peptide Stock Solution: Dissolve the lyophilized Azido-PEG36-peptide in degassed 0.1 M phosphate buffer, pH 7.4, to a concentration of 1-5 mM.
  • Alkyne-Molecule Stock Solution: Prepare a 10-50 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
  • CuSO₄ Stock Solution: Prepare a 50 mM stock solution in water.
  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in water. This solution must be made fresh.
  • THPTA Stock Solution: Prepare a 50 mM stock solution in water.

2. Click Reaction:

  • In a microcentrifuge tube, combine the azide-peptide solution with 1.5-3 equivalents of the alkyne-molecule stock solution.
  • Add 1 equivalent of the THPTA stock solution (relative to copper).
  • In a separate tube, pre-mix the CuSO₄ solution (0.1 equivalents relative to the peptide) with the sodium ascorbate solution (1 equivalent relative to the peptide). The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I).
  • Add the copper/ascorbate mixture to the peptide/alkyne solution to initiate the reaction.
  • Gently mix and incubate at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the copper catalyst, though the use of THPTA often makes this unnecessary.

3. Purification and Analysis:

  • Monitor the reaction progress by LC-MS.
  • Upon completion, purify the final peptide conjugate by reversed-phase HPLC.
  • Characterize the final product by mass spectrometry to confirm the successful conjugation.

Table 3: Typical Parameters for CuAAC "Click" Reaction

ParameterRecommended Value/RangeNotes
Molar Ratio (Alkyne:Azide)1.5:1 to 3:1An excess of the smaller molecule is often used to drive the reaction to completion.
Copper Catalyst (CuSO₄)0.1 equivalentsCatalytic amounts are sufficient.
Reducing Agent (Sodium Ascorbate)1 equivalentEnsures the copper remains in the active Cu(I) state.
Ligand (THPTA)1 equivalent (relative to copper)Stabilizes the Cu(I) catalyst and increases reaction efficiency in aqueous media.
Reaction Time1-4 hours at room temperatureReaction is typically rapid.
Expected Yield>90%Click chemistry is known for its high efficiency and yield.

Characterization

The successful synthesis of the PEGylated peptide conjugate should be confirmed at each stage using a combination of HPLC and mass spectrometry.

  • HPLC: Reversed-phase HPLC is used for both purification and analysis. A shift in the retention time is expected after each modification step. PEGylation will significantly increase the hydrophilicity and size of the peptide, leading to a noticeable change in its elution profile.

  • Mass Spectrometry: ESI-MS is a powerful tool for confirming the identity of the products. The observed molecular weight should correspond to the theoretical mass of the starting peptide plus the mass of the attached PEG linker and any subsequent modifications. The characteristic isotopic distribution of the PEG chain will also be evident in the mass spectrum.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield (Protocol 1) Inactive EDC/NHSUse fresh, high-purity reagents. Prepare stock solutions immediately before use.
Incorrect pHEnsure the reaction buffer is within the optimal pH range (7.2-8.0).
Hydrolysis of NHS esterAdd the activated PEG linker to the peptide solution immediately after activation.
Incomplete Boc Deprotection (Protocol 2) Insufficient reaction time or TFA concentrationIncrease the incubation time or use a higher concentration of TFA. Monitor by LC-MS.
Scavenger omissionEnsure TIS is included in the cleavage cocktail to prevent side reactions.
Low "Click" Reaction Yield (Protocol 3) Oxidation of Cu(I) catalystPrepare the sodium ascorbate solution fresh. Perform the reaction under an inert atmosphere if necessary.
Inactive reagentsUse high-purity reagents and degassed buffers.
Peptide Precipitation High concentration of organic solventKeep the final concentration of DMF or DMSO below 10% in aqueous reactions.
Peptide aggregationWork with more dilute peptide solutions.

Visualizations

Bioconjugation_Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Deprotection cluster_3 Click Reaction Peptide Peptide with Primary Amine Conjugated_Peptide This compound-Peptide Peptide->Conjugated_Peptide AzidoPEG_COOH Azido-PEG36-COOH Activated_PEG Activated Azido-PEG36-NHS AzidoPEG_COOH->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Activated_PEG->Conjugated_Peptide Amide Bond Formation Deprotected_Peptide Azido-PEG36-Amine-Peptide Conjugated_Peptide->Deprotected_Peptide TFA TFA TFA->Deprotected_Peptide Boc Removal Final_Conjugate Final Peptide Conjugate Deprotected_Peptide->Final_Conjugate Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Final_Conjugate Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Final_Conjugate Triazole Formation

Caption: Experimental workflow for peptide bioconjugation.

Signaling_Pathway cluster_conjugation Peptide-PEG Conjugation cluster_click Click Chemistry Peptide-NH2 Peptide-NH₂ Azido-PEG-Peptide Azido-PEG-CO-NH-Peptide Peptide-NH2->Azido-PEG-Peptide Azido-PEG-COOH Azido-PEG-COOH EDC_NHS + EDC/NHS Azido-PEG-COOH->EDC_NHS EDC_NHS->Azido-PEG-Peptide Amide Bond Formation Azide_Peptide Peptide-PEG-N₃ Cu_Catalyst + Cu(I) Azide_Peptide->Cu_Catalyst Alkyne_Molecule HC≡C-Molecule Alkyne_Molecule->Cu_Catalyst Triazole_Product Peptide-PEG-Triazole-Molecule Cu_Catalyst->Triazole_Product Cycloaddition

References

Application Notes: Site-Specific Antibody Labeling via Azide-PEG36 Linker for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable conjugation of functional molecules to antibodies is a cornerstone of modern therapeutic and diagnostic development, including the creation of Antibody-Drug Conjugates (ADCs), imaging agents, and immunoassay reagents. This document provides a detailed protocol for the covalent labeling of antibodies with an Azido-PEG36 moiety. This two-stage approach first introduces a bioorthogonal azide handle onto the antibody via an amine-reactive N-hydroxysuccinimide (NHS) ester linker. The incorporated azide group then serves as a specific reaction site for copper-free "click chemistry," allowing for the efficient and site-specific conjugation of a molecule of interest functionalized with a dibenzocyclooctyne (DBCO) group.

The use of a long-chain polyethylene glycol (PEG) spacer, such as PEG36, offers significant advantages, including increased hydrophilicity of the final conjugate, which can reduce aggregation and improve pharmacokinetic properties. Furthermore, the PEG linker can help to minimize the immunogenicity of the conjugated molecule.[1] This modular strategy provides a robust and reproducible method for generating precisely functionalized immunoconjugates.

Principle of the Method

The antibody labeling and conjugation process occurs in two primary stages:

  • Amine Labeling with Azido-PEG36-NHS Ester: The labeling process begins by reacting the antibody with an Azido-PEG36-NHS ester. The highly reactive N-hydroxysuccinimide (NHS) ester forms a stable amide bond with primary amines, primarily targeting the ε-amino groups of lysine residues and the N-terminus of the antibody.[] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[] This initial step covalently attaches the Azido-PEG36 linker to the antibody.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The newly installed azide group on the antibody is a bioorthogonal handle, meaning it is chemically inert to biological functional groups.[4] It can react specifically with a strained cyclooctyne, such as DBCO, without the need for a cytotoxic copper catalyst.[5] This "click chemistry" reaction is highly efficient and forms a stable triazole linkage, covalently attaching the DBCO-functionalized molecule (e.g., a fluorophore, biotin, or drug) to the antibody.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody labeling and click chemistry conjugation protocols. Optimization may be required depending on the specific antibody and conjugation partner.

Table 1: Key Parameters for Antibody Labeling with Azido-PEG36-NHS Ester

ParameterRecommended RangeNotes
Antibody Purity>95%Must be free of amine-containing stabilizers like BSA or glycine.
Antibody Concentration1 - 10 mg/mLHigher concentrations generally improve labeling efficiency.
Molar Ratio (NHS Ester:Antibody)10:1 to 30:1A 20-fold molar excess is a common starting point.
Reaction BufferAmine-free (e.g., PBS)pH 7.2 - 8.5.
Reaction TemperatureRoom Temperature or 4°C4°C is recommended for sensitive antibodies.
Reaction Time30 - 120 minutesCan be optimized based on the antibody's reactivity.
Expected Labeling Ratio2 - 8 azides per antibodyDependent on molar ratio and antibody lysine accessibility.

Table 2: Key Parameters for Copper-Free Click Chemistry (SPAAC)

ParameterRecommended RangeNotes
Molar Ratio (DBCO-reagent:Azide-Ab)2:1 to 4:1A slight excess of the DBCO-reagent ensures complete reaction.
Reaction BufferPBS, pH ~7.4Avoid buffers containing sodium azide.
Reaction TemperatureRoom Temperature or 4°C4°C is often used for prolonged reactions to maintain protein stability.
Reaction Time2 - 24 hoursReaction is typically complete within a few hours at room temperature.

Experimental Protocols

Part 1: Antibody Labeling with Azido-PEG36-NHS Ester

This protocol describes the introduction of azide groups onto an antibody using an amine-reactive PEG linker.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • Azido-PEG36-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • The antibody solution must be free from proteins like BSA and preservatives like sodium azide.

  • Reagent Preparation:

    • Allow the vial of Azido-PEG36-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the Azido-PEG36-NHS Ester in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for storage.

  • Labeling Reaction:

    • Calculate the required volume of the 10 mM Azido-PEG36-NHS Ester stock solution to achieve a 20-fold molar excess relative to the antibody.

    • Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO or DMF in the reaction mixture should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice for more sensitive antibodies.

  • Quenching Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of Azide-Labeled Antibody:

    • Remove the excess, unreacted Azido-PEG36-NHS Ester and reaction byproducts using a desalting column or dialysis against PBS, pH 7.4. Follow the manufacturer's instructions for the chosen purification method.

    • The purified azide-labeled antibody is now ready for the click chemistry reaction or can be stored at 4°C for short-term use or at -20°C for long-term storage.

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the conjugation of the azide-labeled antibody to a DBCO-functionalized molecule.

Materials:

  • Purified Azide-Labeled Antibody (from Part 1)

  • DBCO-functionalized molecule (e.g., DBCO-Fluorophore) dissolved in DMSO

  • Reaction Buffer: PBS, pH 7.4 (must not contain sodium azide)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the azide-labeled antibody with a 2- to 4-fold molar excess of the DBCO-functionalized molecule.

    • Ensure the final concentration of DMSO from the DBCO-reagent stock is below 20%.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation at 4°C is recommended to ensure reaction completion while preserving antibody integrity.

  • Purification of the Final Conjugate:

    • Remove the excess, unreacted DBCO-reagent by performing a buffer exchange using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Part 3: Characterization of the Antibody Conjugate

1. SDS-PAGE Analysis:

  • Analyze the purified antibody conjugate by SDS-PAGE under reducing and non-reducing conditions alongside the unlabeled antibody.

  • A successful conjugation will result in a shift to a higher molecular weight for the antibody heavy and/or light chains (reducing) or the intact antibody (non-reducing) compared to the unlabeled control.

2. Mass Spectrometry (MS):

  • For precise characterization, the mass of the intact labeled antibody or its subunits can be determined using mass spectrometry.

  • This analysis will confirm the successful conjugation and can help determine the distribution of the number of linkers per antibody molecule (drug-to-antibody ratio, DAR).

3. Functional Analysis:

  • Assess the binding affinity of the final antibody conjugate to its target antigen using methods such as ELISA or Surface Plasmon Resonance (SPR) to ensure that the labeling process has not compromised its function.

Boc Group Deprotection (General Protocol)

While the primary protocol utilizes an NHS-ester for direct labeling, some applications may involve linkers with a Boc-protected amine. The following is a general protocol for Boc deprotection.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure.

  • If the free amine is required (not the TFA salt), dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic layer and concentrate to yield the deprotected amine.

Visualized Workflows and Mechanisms

Antibody_Labeling_Workflow cluster_0 Stage 1: Azide Labeling cluster_1 Stage 2: Click Chemistry Conjugation Ab Antibody Reaction1 Amine Labeling (pH 7.2-8.5) Ab->Reaction1 Reagent Azido-PEG36-NHS Ester Reagent->Reaction1 Azide_Ab Azide-Labeled Antibody Reaction1->Azide_Ab Stable Amide Bond Purification1 Purification (Desalting Column) Azide_Ab->Purification1 Remove Excess Reagent Reaction2 Copper-Free Click (SPAAC) Purification1->Reaction2 Purified Azide-Ab DBCO DBCO-Fluorophore DBCO->Reaction2 Final_Ab Labeled Antibody Conjugate Reaction2->Final_Ab Stable Triazole Linkage Purification2 Purification (Desalting Column) Final_Ab->Purification2 Remove Excess Reagent Characterization Characterization (SDS-PAGE, MS, ELISA) Purification2->Characterization

Caption: Experimental workflow for two-stage antibody conjugation.

Caption: Reaction mechanisms for antibody labeling and conjugation.

References

Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs with Azido-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs). A typical PROTAC is composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.

Solid-phase synthesis has emerged as a powerful strategy for the rapid and efficient construction of PROTAC libraries. This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion. This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing a long, flexible Azido-PEG36-Boc linker. The azide moiety facilitates the use of "click chemistry," a highly efficient and bio-orthogonal reaction, for the final coupling of the POI ligand. The Boc-protected amine allows for modular assembly on the solid support.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI  Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome  Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides  Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental Protocols

This protocol describes the synthesis of a model PROTAC targeting a Bromodomain and Extra-Terminal domain (BET) protein (e.g., BRD4) using the ligand JQ1, and recruiting the Cereblon (CRBN) E3 ligase with pomalidomide. The synthesis is performed on a Rink Amide resin.

Materials and Reagents
  • Rink Amide MBHA resin

  • Pomalidomide

  • This compound

  • Alkyne-functionalized JQ1 (prepared separately)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

Protocol 1: Immobilization of Pomalidomide on Rink Amide Resin
  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Pomalidomide Coupling:

    • In a separate flask, dissolve pomalidomide (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

    • Add the activated pomalidomide solution to the deprotected resin.

    • Add DIPEA (4 eq.) to the reaction vessel.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Protocol 2: Attachment of the this compound Linker
  • Resin Swelling: Swell the pomalidomide-functionalized resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin with DMF (3x) and DCM (3x).

  • Linker Coupling:

    • To the resin, add a solution of this compound (1.5 eq.), HOBt (1.5 eq.), and DIC (1.5 eq.) in DMF.

    • Add DIPEA (3 eq.) to the vessel.

    • Shake the reaction mixture at room temperature for 24 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Protocol 3: On-Resin Click Chemistry with Alkyne-JQ1
  • Resin Swelling: Swell the azide-functionalized resin in a 1:1 mixture of DMF and t-BuOH/H₂O (3:1) for 30 minutes.

  • Click Reaction:

    • Add alkyne-functionalized JQ1 (1.5 eq.) to the resin suspension.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq.).

    • Add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 eq.).

    • Shake the reaction mixture at room temperature for 16 hours, shielded from light.

    • Wash the resin with DMF (3x), water (3x), DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Protocol 4: Cleavage and Purification
  • Cleavage from Resin: Treat the dry resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours at room temperature.

  • PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding cold diethyl ether.

  • Purification: Centrifuge the suspension to pellet the crude product. Wash the pellet with cold diethyl ether. Purify the crude PROTAC by preparative reverse-phase HPLC (RP-HPLC).

  • Characterization: Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Solid-Phase Synthesis Workflow

The following diagram illustrates the sequential steps involved in the solid-phase synthesis of the PROTAC.

SPPS_Workflow Start Start: Rink Amide Resin Swell_1 1. Resin Swelling (DMF) Start->Swell_1 Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell_1->Fmoc_Deprotection Pomalidomide_Coupling 3. Pomalidomide Coupling (DIC, HOBt, DIPEA) Fmoc_Deprotection->Pomalidomide_Coupling Swell_2 4. Resin Swelling (DMF) Pomalidomide_Coupling->Swell_2 Boc_Deprotection 5. Boc Deprotection (20% Piperidine/DMF) Swell_2->Boc_Deprotection Linker_Coupling 6. This compound Coupling (DIC, HOBt, DIPEA) Boc_Deprotection->Linker_Coupling Swell_3 7. Resin Swelling (DMF/t-BuOH/H2O) Linker_Coupling->Swell_3 Click_Chemistry 8. Click Chemistry with Alkyne-JQ1 (CuSO4, NaAsc) Swell_3->Click_Chemistry Cleavage 9. Cleavage from Resin (95% TFA) Click_Chemistry->Cleavage Purification 10. Purification (RP-HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Figure 2: Solid-Phase Synthesis Workflow.

Data Presentation

The following tables provide representative data for the synthesis and characterization of a JQ1-PEG36-Pomalidomide PROTAC. The yields and purity are typical for solid-phase synthesis of complex molecules and may vary depending on the specific substrates and reaction conditions.

Table 1: Summary of Synthetic Steps and Representative Yields

StepDescriptionStarting MaterialKey ReagentsRepresentative Overall Yield (%)
1Pomalidomide ImmobilizationRink Amide ResinPomalidomide, DIC, HOBt-
2Linker AttachmentPomalidomide-ResinThis compound, DIC, HOBt-
3JQ1 Coupling (Click Chemistry)Azido-PEG36-Pomalidomide-ResinAlkyne-JQ1, CuSO₄, Sodium Ascorbate-
4Cleavage and PurificationJQ1-PEG36-Pomalidomide-ResinTFA, RP-HPLC15-25% (from starting resin)

Table 2: Characterization of Final PROTAC

ParameterMethodResult
Purity RP-HPLC (254 nm)>98%
Identity LC-MS (ESI+)[M+H]⁺ calculated vs. found
Structure Confirmation ¹H NMR, ¹³C NMRConsistent with proposed structure

Conclusion

The solid-phase synthesis approach detailed in these application notes provides a robust and efficient method for the construction of PROTACs incorporating the this compound linker. The modular nature of this strategy, coupled with the high efficiency of click chemistry, facilitates the rapid generation of diverse PROTAC libraries for structure-activity relationship (SAR) studies. The provided protocols serve as a foundational guide for researchers in the field of targeted protein degradation, enabling the development of novel therapeutics.

Purification of Azido-PEG36-Boc Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Azido-PEG36-Boc conjugates. These bifunctional linkers are crucial in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), due to their discrete length polyethylene glycol (PEG) spacer, which enhances solubility and provides a flexible bridge between two moieties.[1][2] The terminal azide group allows for "click" chemistry reactions, while the Boc-protected amine offers a stable yet readily deprotectable functional group for subsequent conjugation steps.[3]

Introduction to Purification Challenges

The purification of this compound presents unique challenges due to its amphiphilic nature, high molecular weight, and potential for aggregation. The long PEG chain imparts significant polarity and water solubility, while the Boc group adds a degree of hydrophobicity.[1] Effective purification strategies must address the removal of starting materials, reaction byproducts, and incompletely functionalized PEG chains. The primary methods for purifying such conjugates are flash column chromatography and preparative high-performance liquid chromatography (HPLC).

General Purification Workflow

A typical workflow for the purification of this compound starts with the crude reaction mixture and proceeds through one or more chromatographic steps to yield the final, high-purity product. Post-purification analysis is critical to confirm identity, purity, and integrity.

Purification_Workflow A Crude Reaction Mixture (Post-synthesis) B Solvent Evaporation (Concentration of Crude Product) A->B C Purification Method Selection B->C D Flash Column Chromatography (For large scale & initial cleanup) C->D Large scale/ lower purity needed E Preparative HPLC (For high purity) C->E Small scale/ high purity needed F Fraction Collection & Analysis (e.g., TLC, analytical HPLC) D->F E->F G Pooling of Pure Fractions F->G H Solvent Removal (Lyophilization or Rotary Evaporation) G->H I Final Product Characterization (NMR, MS, HPLC) H->I

Caption: General workflow for the purification of this compound.

Experimental Protocols

Flash Column Chromatography

Flash column chromatography is a suitable technique for the initial purification of larger quantities of this compound, effectively removing less polar impurities and excess reagents.[4] Given the polar nature of the PEG chain, a polar stationary phase like silica gel is commonly used with a polar mobile phase.

Protocol:

  • Column Preparation:

    • Select a silica gel flash column with an appropriate size for the amount of crude material (typically a 20-100:1 ratio of silica to crude product by weight).

    • Equilibrate the column with the initial mobile phase (e.g., 100% Dichloromethane (DCM)) until the baseline is stable.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., DCM).

    • Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution:

    • Begin elution with the initial non-polar solvent (e.g., DCM).

    • Gradually increase the polarity of the mobile phase by introducing a polar solvent like methanol (MeOH). A typical gradient would be from 0% to 10% MeOH in DCM.

    • Caution: Using more than 10% methanol in the mobile phase can risk dissolving the silica gel.

  • Fraction Collection and Analysis:

    • Collect fractions based on the elution profile monitored by a UV detector (if applicable) or by thin-layer chromatography (TLC).

    • Analyze the collected fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate) to visualize the PEG-containing spots.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Preparative Reversed-Phase HPLC (RP-HPLC)

For achieving high purity (>98%), preparative RP-HPLC is the method of choice. This technique separates molecules based on their hydrophobicity.

Protocol:

  • Column and Mobile Phase Selection:

    • Utilize a C18 reversed-phase preparative column.

    • The mobile phase typically consists of a mixture of water (A) and acetonitrile (ACN) or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation:

    • Dissolve the partially purified or crude this compound in the initial mobile phase composition (e.g., 95:5 Water:ACN).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Elute the compound using a linear gradient, for example, from 5% to 95% ACN in water over 30-60 minutes. The retention time of the PEGylated conjugate will increase with the length of the PEG chain.

    • Monitor the elution profile using a UV detector (typically at 214 nm or 220 nm) and/or an evaporative light scattering detector (ELSD) for molecules without a strong chromophore.

  • Fraction Collection:

    • Collect the fractions corresponding to the main product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (ACN) by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound. The actual results may vary depending on the specific reaction conditions and the scale of the purification.

Table 1: Comparison of Purification Techniques

Purification MethodTypical ScalePurity AchievedTypical YieldPrimary Application
Flash Column Chromatography> 1 g85-95%60-80%Initial cleanup, removal of non-polar impurities
Preparative RP-HPLC< 1 g> 98%40-60%High-purity final product

Table 2: Analytical Characterization Data

Analytical MethodParameterExpected Result for this compound
¹H NMR Chemical Shift (δ)- PEG backbone: ~3.64 ppm (s)- -CH₂-N₃: ~3.38 ppm (t)- Boc group: ~1.43 ppm (s)- Signals corresponding to the linker between PEG and Boc.
Mass Spec (ESI) m/z[M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (C₇₉H₁₅₇N₃O₃₈, MW: 1757.09 g/mol ).
Analytical HPLC Purity>98% (as determined by peak area integration).

Signaling Pathways and Logical Relationships

The purification process can be visualized as a decision tree, guiding the researcher to the most appropriate method based on the desired scale and purity.

Purification_Decision Start Start with Crude Product Scale What is the scale of purification? Start->Scale Purity What is the desired purity? Scale->Purity Large Scale (>1g) HPLC Use Preparative HPLC Scale->HPLC Small Scale (<1g) Flash Use Flash Chromatography Purity->Flash Moderate Purity (85-95%) Purity->HPLC High Purity (>98%) End High Purity Product Flash->End Proceed to characterization HPLC->End Proceed to characterization

Caption: Decision tree for selecting a purification method.

References

reaction conditions for Azido-PEG36-Boc conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Azido-PEG36-Boc Conjugation

Introduction

This compound is a heterobifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker possesses three key chemical features: an azide (-N₃) group, a 36-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protected amine. The azide group enables covalent ligation to molecules containing alkyne or strained cyclooctyne groups (e.g., DBCO, BCN) via "click chemistry".[1][] The hydrophilic PEG36 spacer enhances solubility in aqueous media and provides a defined distance between the conjugated molecules.[4] The Boc group serves as a protecting group for a primary amine, which, upon removal, can be reacted with various functional groups, most commonly activated carboxylic acids.

The dual functionality of this compound allows for two primary conjugation strategies:

  • Amine-Directed Conjugation : This involves the initial deprotection of the Boc group to reveal a primary amine. This amine can then be coupled to a target molecule containing an activated carboxyl group (e.g., an NHS ester) to form a stable amide bond.

  • Azide-Directed Conjugation : This strategy utilizes the azide group for reaction with an alkyne-containing molecule. This is typically achieved through either the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the bioorthogonal, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC).

These protocols provide a framework for the two key steps in utilizing this compound: Boc deprotection and subsequent conjugation via the azide group using SPAAC.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the acid-labile Boc protecting group to yield a free primary amine, referred to as Azido-PEG36-Amine. The most common method involves treatment with trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane (DCM).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether, cold

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as TIS (2.5-5% v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Workup Option A (Aqueous Wash) : If the product is not water-soluble, dilute the residue with an organic solvent and carefully wash with a saturated NaHCO₃ solution to neutralize the remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Workup Option B (Precipitation) : Add cold diethyl ether to the concentrated residue to precipitate the deprotected product, often as a TFA salt. Collect the precipitate by filtration or centrifugation.

  • Dry the final product (Azido-PEG36-Amine) under vacuum. The product can be characterized by NMR or MS.

Protocol 2: Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the conjugation of the deprotected Azido-PEG36-Amine to a biomolecule (e.g., a protein, antibody, or peptide) functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO). This copper-free click chemistry reaction is bioorthogonal and proceeds efficiently under mild, physiological conditions.

Materials:

  • Azido-PEG36-Amine (from Protocol 1)

  • DBCO-functionalized protein or molecule

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (for dissolving the PEG linker)

Procedure:

  • Prepare a stock solution of the Azido-PEG36-Amine in anhydrous DMSO or DMF at a concentration of approximately 10 mM.

  • Prepare a solution of the DBCO-functionalized protein in PBS buffer at a concentration of 1-5 mg/mL.

  • Add the Azido-PEG36-Amine stock solution to the protein solution to achieve a 5 to 20-fold molar excess of the PEG linker relative to the protein. Note: The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. For more sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Monitor the conjugation efficiency using SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein, or by using mass spectrometry.

  • Upon completion, proceed to Protocol 3 for the purification of the final conjugate.

Protocol 3: Purification of the PEGylated Conjugate

Purification is essential to remove unreacted PEG linker and other reagents. Size Exclusion Chromatography (SEC) is a highly effective method for this purpose, as it separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.

Materials:

  • Crude conjugation reaction mixture (from Protocol 2)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 75, or similar, chosen based on the size of the conjugate)

  • Appropriate, degassed chromatography buffer (e.g., PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the chromatography buffer.

  • Load the crude reaction mixture onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.

  • Elute the sample with the chromatography buffer at a pre-determined flow rate.

  • Collect fractions using a fraction collector.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for proteins). The PEGylated conjugate will typically elute in earlier fractions than the unreacted protein (if any) and significantly earlier than the excess, low-molecular-weight Azido-PEG36-Amine.

  • Analyze the collected fractions using SDS-PAGE or mass spectrometry to identify those containing the pure conjugate.

  • Pool the pure fractions and concentrate if necessary using an appropriate method (e.g., centrifugal filtration). Store the purified conjugate under conditions optimal for the protein's stability.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described protocols.

ParameterProtocol 1: Boc DeprotectionProtocol 2: SPAAC ConjugationProtocol 3: SEC Purification
Key Reagents This compound, TFA, DCMAzido-PEG36-Amine, DBCO-ProteinCrude Conjugate, SEC Resin
Solvent/Buffer Dichloromethane (DCM)PBS (pH 7.2-7.5)PBS (or other suitable buffer)
Reagent Concentration 0.1-0.2 M Linker; 20-50% (v/v) TFA1-5 mg/mL ProteinN/A
Molar Ratio N/A5-20x molar excess of PEG LinkerN/A
Reaction Temperature 0°C to Room TemperatureRoom Temperature (or 4°C)Ambient
Reaction Time 30 min - 2 hours1 - 4 hours (up to 24h at 4°C)Varies with column/flow rate
Monitoring Method TLC, LC-MSSDS-PAGE, Mass SpectrometryUV Absorbance (A280), SDS-PAGE

Visualizations

G cluster_start Starting Material cluster_path1 Pathway 1: Amine Deprotection First cluster_path2 Pathway 2: Azide Reaction First cluster_end Final Steps start This compound A1 Protocol 1: Boc Deprotection start->A1 TFA, DCM B1 SPAAC Conjugation with Alkyne-Molecule start->B1 DBCO-Molecule, PBS A2 Intermediate: Azido-PEG36-Amine A1->A2 A3 Protocol 2: SPAAC Conjugation A2->A3 DBCO-Protein, PBS purify Protocol 3: Purification (SEC) A3->purify B2 Intermediate: Boc-PEG36-Triazole-Molecule B1->B2 B3 Boc Deprotection B2->B3 TFA, DCM B3->purify end_product Final Conjugate purify->end_product

Caption: Experimental workflow for this compound conjugation.

G cluster_deprotection Boc Deprotection Reaction cluster_spaac SPAAC Reaction boc_peg Azido-PEG36-NH-Boc amine_peg Azido-PEG36-NH3+ boc_peg->amine_peg + tfa TFA (H+) tfa->boc_peg co2 CO2 amine_peg->co2 + (byproducts) isobutylene Isobutylene amine_peg->isobutylene azide_peg Azido-PEG36-Amine conjugate Triazole-Linked Conjugate azide_peg->conjugate + dbco_mol DBCO-Molecule dbco_mol->conjugate

Caption: Logical diagram of key chemical transformations.

References

Application Notes and Protocols for Azido-PEG36-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Azido-PEG36-Boc in click chemistry, a powerful bioconjugation technique. The information is intended for researchers, scientists, and drug development professionals working in areas such as targeted drug delivery, proteomics, and biomaterial science. This compound is a high-purity, monodisperse polyethylene glycol (PEG) linker containing a terminal azide group for click chemistry and a Boc-protected amine, making it a versatile tool for the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

The long PEG36 chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the azide and protected amine functionalities allow for sequential and orthogonal conjugation strategies.[4][5]

Introduction to this compound in Click Chemistry

This compound is a heterobifunctional linker that participates in two of the most common and efficient click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, specificity, and biocompatibility.

The general structure of this compound facilitates its role as a molecular bridge, connecting a biomolecule (e.g., an antibody or peptide) to a payload (e.g., a small molecule drug or a fluorescent probe). The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for selective deprotection under acidic conditions, revealing a primary amine for subsequent conjugation reactions.

Key Applications

  • PROTAC Synthesis: The PEG linker is a critical component in PROTAC design, influencing the molecule's solubility, cell permeability, and ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase.

  • Antibody-Drug Conjugate (ADC) Development: The hydrophilic PEG spacer can improve the pharmacokinetic profile of ADCs and allows for precise attachment of cytotoxic payloads to antibodies.

  • Biomolecule Labeling: The azide group serves as a handle for the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for imaging and detection applications.

  • Surface Modification: Immobilization of biomolecules on surfaces for applications in biosensors and biomaterials.

Quantitative Data Summary

The following tables provide representative quantitative data for CuAAC and SPAAC reactions. Note that specific reaction kinetics and yields will depend on the specific substrates, solvent, and temperature.

Table 1: Representative Reaction Conditions and Yields for CuAAC with Azido-PEG Linkers

ParameterConditionExpected YieldReference
Reactants Azido-PEG-Boc and a terminal alkyne-functionalized molecule> 90%
Molar Ratio 1:1 to 1:1.5 (Azide:Alkyne)
Catalyst CuSO₄ (0.1-1 mol%) with a reducing agent (e.g., sodium ascorbate)
Ligand THPTA or TBTA (1-5 equivalents relative to copper)
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures
Temperature Room temperature
Reaction Time 1 - 4 hours

Table 2: Representative Reaction Conditions and Yields for SPAAC with Azido-PEG Linkers

ParameterConditionExpected YieldReference
Reactants Azido-PEG-Boc and a strained alkyne (e.g., DBCO, BCN)> 90%
Molar Ratio 1:1 to 1:1.5 (Azide:Strained Alkyne)
Solvent Aqueous buffers (e.g., PBS), DMSO, DMF
Temperature Room temperature
Reaction Time 0.5 - 2 hours

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., degassed PBS, DMSO, or a mixture)

  • Deionized water

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the alkyne-functionalized molecule in the chosen solvent to the desired concentrations.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).

    • Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in DMSO/water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the alkyne-functionalized molecule.

    • Add the ligand solution to the CuSO₄ solution to form the copper-ligand complex. A 1:5 molar ratio of copper to ligand is often used.

    • Add the copper-ligand complex to the reaction mixture. The final copper concentration is typically 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.

  • Reaction and Monitoring:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

    • Monitor the reaction progress by an appropriate analytical technique such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the product can be purified by methods such as size exclusion chromatography, reversed-phase HPLC, or dialysis to remove the catalyst and excess reagents. The choice of purification method will depend on the properties of the final conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free conjugation of this compound to a strained alkyne-functionalized molecule (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., PBS pH 7.4, DMSO, or a mixture)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the strained alkyne-functionalized molecule in the chosen solvent.

  • Reaction Setup:

    • Combine the solutions of this compound and the strained alkyne-functionalized molecule in a reaction vessel. A slight excess of one reactant may be used to drive the reaction to completion.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from 30 minutes to a few hours.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using an appropriate method such as size exclusion chromatography or reversed-phase HPLC.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine for subsequent conjugation.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected PEG conjugate in DCM.

    • Add TFA to the solution (e.g., 20-50% v/v).

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The deprotected product can be precipitated by the addition of cold diethyl ether.

    • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

    • Dry the product under vacuum. The resulting amine is typically obtained as a TFA salt.

Characterization of PEGylated Conjugates

The successful synthesis of the this compound conjugate should be confirmed by appropriate analytical techniques.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the final product. The characteristic isotopic distribution of the long PEG chain should be observable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for the structural characterization of the conjugate. The characteristic peaks of the PEG backbone (around 3.6 ppm) and the triazole ring (around 7.5-8.0 ppm for CuAAC) should be identifiable. The integration of these peaks can provide information about the degree of conjugation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and to separate it from starting materials and byproducts.

Visualizations

G General Workflow for CuAAC using this compound cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation This compound This compound Reaction_Mixture Combine Reactants and Catalyst This compound->Reaction_Mixture Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Reaction_Mixture CuSO4 CuSO4 CuSO4->Reaction_Mixture Ligand (THPTA/TBTA) Ligand (THPTA/TBTA) Ligand (THPTA/TBTA)->Reaction_Mixture Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Reaction_Mixture Incubation Incubate at RT (1-4 hours) Reaction_Mixture->Incubation Purification Purification (HPLC, SEC) Incubation->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product Boc-PEG36-Triazole Conjugate Characterization->Final_Product

Caption: Workflow for CuAAC using this compound.

G General Workflow for SPAAC using this compound cluster_reactants Reactant Preparation This compound This compound Reaction_Mixture Combine Reactants This compound->Reaction_Mixture Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Reaction_Mixture Incubation Incubate at RT (0.5-2 hours) Reaction_Mixture->Incubation Purification Purification (HPLC, SEC) Incubation->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product Boc-PEG36-Triazole Conjugate Characterization->Final_Product

Caption: Workflow for SPAAC using this compound.

G Logical Relationship of this compound in PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand with Alkyne Intermediate_1 POI-PEG36-Boc POI_Ligand->Intermediate_1 Click Chemistry (CuAAC or SPAAC) Azido_PEG_Boc This compound Azido_PEG_Boc->Intermediate_1 E3_Ligand E3 Ligase Ligand with Amine Final_PROTAC PROTAC E3_Ligand->Final_PROTAC Intermediate_2 POI-PEG36-NH2 Intermediate_1->Intermediate_2 Boc Deprotection Intermediate_2->Final_PROTAC Amide Coupling

Caption: Logical relationship in PROTAC synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG click chemistry.

Troubleshooting Guide

This guide addresses common problems encountered during Azido-PEG click chemistry experiments, offering potential causes and solutions in a question-and-answer format.

Issue: Low or No Product Yield

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing very low or no yield. What are the common causes?

A1: Low yields in CuAAC reactions are a frequent issue. Several factors can contribute to this problem:

  • Copper(I) Oxidation: The active catalyst in CuAAC is Cu(I), which can easily be oxidized to the inactive Cu(II) state by dissolved oxygen.[1] It is crucial to maintain a reducing environment.

  • Reagent Quality and Stability: The purity and stability of your Azido-PEG and alkyne-functionalized molecules are critical. Azide compounds are generally stable, but other functional groups on your molecules may be sensitive to the reaction conditions.[2] NHS esters, for example, are highly susceptible to hydrolysis.[3][4]

  • Insufficient Copper Catalyst: The concentration of the copper catalyst can be a limiting factor. While catalytic amounts are needed, too low a concentration can lead to slow or incomplete reactions.

  • Ligand Issues: Copper-chelating ligands like THPTA or TBTA are often used to stabilize the Cu(I) catalyst and prevent damage to biomolecules.[5] Using an inappropriate ligand or an incorrect copper-to-ligand ratio can reduce reaction efficiency. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules.

  • pH of the Reaction: The optimal pH for CuAAC reactions is typically between 4 and 12. For reactions involving NHS esters, a pH range of 7-9 is common to balance the reaction rate and hydrolysis.

  • Steric Hindrance: The structure of your PEG linker or the molecules you are trying to conjugate can cause steric hindrance, preventing the azide and alkyne groups from coming into close enough proximity for the reaction to occur. Using a longer PEG linker might help alleviate this issue.

Q2: I am performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the reaction is not proceeding as expected. What could be the problem?

A2: While SPAAC avoids the use of a copper catalyst, other factors can still lead to poor results:

  • Reactivity of the Cyclooctyne: The choice of the strained cyclooctyne (e.g., DBCO, BCN) is critical. Different cyclooctynes have different reaction kinetics. Ensure the cyclooctyne you are using is sufficiently reactive for your specific application.

  • Steric Hindrance: Similar to CuAAC, steric hindrance can be a significant issue in SPAAC. The bulky nature of some cyclooctynes can be problematic. Consider using a linker with a longer PEG chain to increase the distance between the reactive groups and the molecules being conjugated.

  • Solubility Issues: Ensure that both your Azido-PEG reagent and your cyclooctyne-functionalized molecule are fully dissolved in the reaction buffer. The PEG chain enhances water solubility, but the molecules attached may have limited solubility.

  • Side Reactions: Some cyclooctynes can react with other functional groups, such as reduced cysteine residues, through a thiol-yne mechanism.

Issue: Byproduct Formation and Purification Challenges

Q3: I am observing unexpected byproducts in my CuAAC reaction. What are they and how can I minimize them?

A3: A common byproduct in CuAAC reactions is the homodimerization of the alkyne-containing molecule. This occurs due to oxidative coupling in the presence of oxygen. To minimize this, it is essential to degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). The use of a reducing agent like sodium ascorbate also helps to prevent this side reaction by keeping the copper in the Cu(I) state.

Q4: How can I effectively purify my PEGylated conjugate and remove unreacted reagents?

A4: Purification can be challenging due to the properties of PEG. Common methods for purifying PEGylated conjugates include:

  • Size-Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules.

  • Dialysis: For larger biomolecules, dialysis can be used to remove small molecule impurities and unreacted PEG reagents.

  • Reverse-Phase HPLC: This technique can be used for the purification of smaller molecules and to analyze the purity of the final conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using Azido-PEG for click chemistry?

A1: Azido-PEG offers several advantages. The azide group provides a highly selective reactive handle for click chemistry reactions, which are known for their high yield and specificity. The polyethylene glycol (PEG) linker enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with biomolecules in aqueous buffers. The PEG spacer also provides flexibility and can reduce steric hindrance during conjugation.

Q2: Is Azido-PEG toxic to cells?

A2: The PEG component itself is well-known for being non-toxic and biocompatible. The azide group is generally stable and not considered highly toxic in the context of bioconjugation. However, for in vivo applications or experiments with living cells, it is crucial to consider the overall toxicity of the entire conjugate and any other reagents used in the reaction. For live-cell applications, the copper-free SPAAC reaction is often preferred to avoid the cytotoxicity associated with the copper catalyst used in CuAAC.

Q3: How should I store my Azido-PEG reagents?

A3: It is recommended to store Azido-PEG reagents at -20°C in a desiccated, moisture-free environment. For reagents containing moisture-sensitive groups like NHS esters, it is particularly important to prevent exposure to humidity to avoid hydrolysis. Before use, allow the vial to warm to room temperature before opening to prevent condensation. It is also advisable to avoid repeated freeze-thaw cycles of solutions.

Q4: Can I use Azido-PEG for antibody-drug conjugate (ADC) development?

A4: Yes, Azido-PEG linkers are widely used in the development of ADCs. Click chemistry provides a highly efficient and specific method for attaching a cytotoxic payload to an antibody. The PEG component of the linker can also improve the pharmacokinetic properties of the resulting ADC.

Quantitative Data Summary

The following tables summarize typical reaction parameters for CuAAC and SPAAC reactions involving Azido-PEG linkers. These values can serve as a starting point for optimizing your specific reaction.

Table 1: Typical Reaction Parameters for CuAAC with Azido-PEG Linkers

ParameterTypical Value/ConditionNotes
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1An excess of one reagent can help drive the reaction to completion.
Copper Source CuSO₄·5H₂OUsed with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in 5-10 fold excess relative to copper.
Ligand THPTA, TBTAA 1:5 molar ratio of copper to ligand is often used.
Solvent DMSO, t-BuOH/H₂O, PBSThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate.
Reaction Time 30 minutes to 48 hoursReaction progress should be monitored.

Table 2: Typical Reaction Parameters for SPAAC with Azido-PEG Linkers

ParameterTypical Value/ConditionNotes
Reactants Azido-PEG, Cyclooctyne (e.g., DBCO, BCN)The choice of cyclooctyne affects reaction kinetics.
Molar Ratio (Azide:Cyclooctyne) 1.5:1An excess of the azide is often used.
Solvent PBS (pH 7.3), DMSO, DMFPBS is a common choice for biological applications.
Temperature 4°C to Room TemperatureReactions are typically run at or below room temperature.
Reaction Time 2 to 48 hoursReaction times can be longer than CuAAC, depending on the cyclooctyne's reactivity.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point. Optimization of concentrations, catalyst loading, and reaction time may be necessary for specific substrates.

Materials:

  • Azide-functionalized PEG

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution

  • Stabilizing ligand (e.g., THPTA) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

  • Reactant Preparation: Dissolve the Azide-functionalized PEG and the alkyne-functionalized molecule in the chosen solvent system.

  • Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

  • Reaction Setup: Add the copper/ligand premix to the solution containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).

  • Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents and the copper catalyst.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.

Materials:

  • Azide-functionalized PEG

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the Azide-functionalized PEG and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Mix the solutions of the azide and cyclooctyne. A 1.5:1 molar ratio of azide to cyclooctyne is often used.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE for proteins, which will show a shift in molecular weight upon conjugation.

  • Purification: Purify the resulting bioconjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Azido-PEG Solution Mix Combine Reactants & Catalyst Premix A->Mix B Alkyne-Molecule Solution B->Mix C CuSO4 + Ligand (e.g., THPTA) C->Mix D Sodium Ascorbate (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate D->Initiate 2 Mix->Initiate 1 Incubate Incubate (RT, 1-4h) Initiate->Incubate Monitor Monitor Progress (HPLC/LC-MS) Incubate->Monitor Purify Purify Conjugate (SEC/Dialysis) Monitor->Purify Final Final PEGylated Conjugate Purify->Final

Caption: Workflow for a typical CuAAC experiment.

Troubleshooting_Tree Start Low/No Product Yield ReactionType Reaction Type? Start->ReactionType CuAAC CuAAC ReactionType->CuAAC CuAAC SPAAC_node SPAAC ReactionType->SPAAC_node SPAAC CheckCu Check Copper Source & Reducing Agent CuAAC->CheckCu CheckLigand Verify Ligand & Cu:Ligand Ratio CheckCu->CheckLigand Degas Degas Solvents/ Use Inert Atmosphere CheckLigand->Degas CheckpH Optimize pH Degas->CheckpH StericHindrance Assess Steric Hindrance (Consider longer PEG linker) CheckpH->StericHindrance CheckCyclooctyne Check Cyclooctyne Reactivity SPAAC_node->CheckCyclooctyne CheckSolubility Ensure Reactant Solubility CheckCyclooctyne->CheckSolubility SideReactions Consider Side Reactions (e.g., with thiols) CheckSolubility->SideReactions SideReactions->StericHindrance

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Enhancing CuAAC Reaction Efficiency with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG linkers, achieving high reaction efficiency is paramount. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide

Low or no product yield is a common issue when working with sterically demanding or sensitive substrates, such as those involving PEG linkers. The following guide outlines potential causes and recommended solutions to improve the efficiency of your CuAAC reaction.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Catalyst Inactivation: Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1][2] 2. Poor Substrate Solubility: Aggregation of PEGylated molecules or other reactants.[1] 3. Steric Hindrance: The length and branching of the PEG linker may impede access to the reactive azide or alkyne termini.[3][4] 4. Copper Sequestration: Functional groups within the substrate may chelate the copper catalyst, rendering it inactive. 5. Inhibitory Buffer Components: Certain buffer components, like high concentrations of Tris or chloride, can interfere with the reaction.1. a) Use a reducing agent, such as sodium ascorbate, to maintain the copper in the active Cu(I) state. b) Employ a copper-stabilizing ligand (e.g., THPTA, BTTAA) to protect Cu(I) from oxidation and enhance its catalytic activity. 2. a) Add organic co-solvents like DMSO, DMF, or t-BuOH/H₂O mixtures to improve the solubility of all reaction components. 3. a) Empirically test different PEG linker lengths to find the optimal balance between solubility and steric hindrance. 4. a) Increase the concentration of the copper catalyst and the stabilizing ligand. 5. a) Perform buffer exchange or use a non-inhibitory buffer system.
Side Product Formation 1. Glaser-Hay Coupling: Oxidative homocoupling of the alkyne starting material is a common side reaction. 2. Substrate Degradation: Sensitive biomolecules may be damaged by the presence of copper ions or byproducts.1. a) Degas all solvents and solutions to remove dissolved oxygen. b) Ensure a sufficient concentration of a reducing agent like sodium ascorbate is present. c) Running the reaction at a lower temperature can also help to suppress this side reaction. 2. a) Use a biocompatible, water-soluble ligand such as THPTA to chelate the copper and reduce its cytotoxicity. b) Optimize the reaction time to minimize exposure of the sensitive substrate to the reaction conditions.

Below is a decision tree to guide you through troubleshooting low-yield CuAAC reactions involving PEG linkers.

G Troubleshooting Low-Yield CuAAC Reactions with PEG Linkers cluster_solutions Solutions start Low or No Product Yield check_reagents Are all reagents fresh and correctly prepared? start->check_reagents yes1 Yes check_reagents->yes1 no1 No check_reagents->no1 check_solubility Are all components fully dissolved? yes2 Yes check_solubility->yes2 no2 No check_solubility->no2 optimize_catalyst Optimize Catalyst System check_side_reactions Check for Side Reactions (e.g., Glaser-Hay) optimize_catalyst->check_side_reactions optimize_conditions Optimize Reaction Conditions check_side_reactions->optimize_conditions consider_linker Re-evaluate PEG Linker optimize_conditions->consider_linker yes1->check_solubility sol_reagents Prepare fresh solutions, especially sodium ascorbate. no1->sol_reagents yes2->optimize_catalyst sol_solubility Add co-solvents (DMSO, DMF) or use a different buffer system. no2->sol_solubility yes3 Yes no3 No sol_catalyst Increase Cu/ligand concentration. Try a different ligand (e.g., THPTA). sol_side_reactions Degas solvents. Increase reducing agent concentration. sol_conditions Vary temperature and reaction time. sol_linker Test shorter or longer PEG linkers. G General Experimental Workflow for CuAAC Reactions cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_stocks Prepare Stock Solutions (PEG-Alkyne, Azide, CuSO4, Ligand, Ascorbate) mix_reagents Combine PEG-Alkyne and Azide prep_stocks->mix_reagents degas Degas Solvents (e.g., PBS, DMSO) degas->mix_reagents add_catalyst Add Catalyst Premix to Reagents mix_reagents->add_catalyst premix_catalyst Premix CuSO4 and Ligand premix_catalyst->add_catalyst initiate Initiate with Fresh Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT, 1-4h with gentle mixing) initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor quench Quench Reaction (e.g., EDTA) monitor->quench purify Purify Product (SEC, Dialysis) quench->purify

References

troubleshooting low yield in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during Proteolysis Targeting Chimera (PROTAC) synthesis, with a focus on troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My PROTAC synthesis has a very low yield. What are the general areas I should investigate?

Low synthetic yield is a common challenge in the multi-step synthesis of complex molecules like PROTACs. The primary areas to investigate are the reaction conditions for your coupling chemistry, the stability and reactivity of your starting materials (the E3 ligase ligand, the target protein ligand, and the linker), and the purification process. Each of these stages can contribute significantly to product loss.

Q2: I am using an amide coupling reaction to connect my linker to one of the ligands, and the yield is poor. What specific factors should I optimize?

Amide bond formation is a staple in PROTAC synthesis, but its efficiency can be influenced by several factors, especially at a small scale. Key parameters to optimize include:

  • Coupling Reagents: The choice and amount of coupling reagent (e.g., HATU, HBTU, EDC) and base (e.g., DIPEA, NMM) are critical. Using an excess of these reagents can sometimes improve yields, but can also lead to side reactions and purification difficulties.

  • Solvent: The reaction solvent plays a crucial role. Solvents like DMF, DMA, and NMP are commonly used. The choice of solvent can affect the solubility of your reactants and the reaction rate.

  • Reaction Time and Temperature: PROTAC synthesis reactions are often run overnight at room temperature. However, for less reactive substrates, increasing the temperature or extending the reaction time might be necessary. Monitoring the reaction progress by LC-MS is crucial to determine the optimal time.

  • Order of Reagent Addition: The order in which you add your reagents can impact the outcome. For instance, pre-activating the carboxylic acid with the coupling reagent before adding the amine can be beneficial.

  • Mixing: On a small scale, ensuring proper mixing of the reaction components is vital. Inadequate mixing can lead to localized concentration gradients and incomplete reactions.

Q3: I'm considering using "click chemistry" for my PROTAC synthesis. Is it a better option for improving yield?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is a highly efficient and popular method for PROTAC synthesis. It offers several advantages that can lead to higher yields compared to traditional methods:

  • High Efficiency: Click reactions are known for their high conversion rates, often proceeding to completion or near completion.

  • Mild Reaction Conditions: These reactions are typically performed under mild conditions, which helps to prevent the degradation of sensitive functional groups on your ligands.

  • High Functional Group Tolerance: Click chemistry is compatible with a wide range of functional groups, reducing the need for protecting groups and thus simplifying the synthetic route.

  • Simplified Purification: Due to the high efficiency and cleaner reaction profiles, purification of the final PROTAC can be more straightforward.

Q4: My coupling reaction seems to be successful according to LC-MS, but I lose most of my product during purification. How can I minimize this loss?

Significant product loss during purification is a frequent issue in PROTAC synthesis, primarily due to the often-low quantities of material and the multiple purification steps required. It is estimated that each chromatographic purification step can result in a loss of approximately 20% of the material. Here are some strategies to mitigate this:

  • Optimize Chromatography Conditions: For flash column chromatography, carefully select the stationary phase (e.g., silica gel, C18) and the eluent system to achieve good separation between your product and impurities. Running a preliminary thin-layer chromatography (TLC) can help in determining the optimal solvent system.

  • Minimize Handling Steps: Each transfer of your compound from one container to another can lead to loss. Try to minimize these steps wherever possible.

  • Use of Solid-Phase Synthesis: Solid-phase synthesis can simplify purification by allowing for the removal of excess reagents and byproducts by simple washing and filtration, before cleaving the final product from the resin.

  • Preparative HPLC: For final purification, preparative HPLC can offer higher resolution and better recovery of the pure compound compared to flash chromatography, especially for small-scale synthesis.

Q5: Could the linker itself be the cause of my low yield?

Yes, the linker's chemical nature and the attachment points on the ligands are critical. An improperly designed linker can lead to steric hindrance, preventing the coupling reaction from proceeding efficiently. The choice of reactive groups on the linker and the ligands must be compatible and possess good reactivity. For instance, a sterically hindered amine or carboxylic acid will react much slower in an amide coupling.

Data on PROTAC Synthesis Yields

The yield of a PROTAC synthesis is highly dependent on the specific ligands, linker, and coupling chemistry used. The following table provides some representative yields for common coupling reactions in PROTAC synthesis.

Coupling ReactionE3 Ligase LigandTarget Protein LigandLinker TypeReported YieldReference
Amide CouplingPomalidomide derivativeJQ1 derivativePEG>40% (after prep-HPLC)
Amide CouplingPomalidomide derivativeBRD4 inhibitorAlkyl4-66% (after chromatography)
Click Chemistry (CuAAC)Thalidomide-azidesEH inhibitor-alkyneTriazole67% (after prep-HPLC)
Click Chemistry (CuAAC)Thalidomide-azidesEH inhibitor-alkyneTriazole48% (after prep-HPLC)

Note: These yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Below are detailed methodologies for key experiments in PROTAC synthesis.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.

Reagents and Materials:

  • Component A-COOH (1.0 eq)

  • Component B-NH2 (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add Component B-NH2 to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines the coupling of an alkyne-functionalized component with an azide-functionalized component.

Reagents and Materials:

  • Component A-Alkyne (1.0 eq)

  • Component B-Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent mixture (e.g., t-BuOH/H2O or DMF)

Procedure:

  • Dissolve Component A-Alkyne and Component B-Azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic

minimizing side reactions with Azido-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG36-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a 36-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and provides a flexible spacer.[1][2] One terminus of the PEG chain is functionalized with an azide group (-N3), which is used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] The other end features a Boc-protected amine (t-Boc), a common protecting group for amines that can be removed under acidic conditions to reveal a primary amine.[1] This primary amine can then be conjugated to molecules containing carboxylic acids or their active esters. This dual functionality makes it a versatile tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.

Q2: What is the purpose of the Boc protecting group?

A2: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine functionality. It prevents the amine from participating in unwanted reactions during the initial conjugation steps involving the azide group. Once the azide end of the linker has been successfully reacted, the Boc group can be selectively removed to allow for subsequent conjugation at the newly exposed amine terminus.

Q3: What type of reaction is the azide group used for?

A3: The azide group is primarily used for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The most common click reaction involving an azide is the Huisgen 1,3-dipolar cycloaddition with an alkyne, which can be catalyzed by copper(I) (CuAAC) to form a stable triazole linkage. Copper-free versions, known as strain-promoted azide-alkyne cycloaddition (SPAAC), are also widely used, especially in in vivo applications where the cytotoxicity of copper is a concern.

Q4: How should I store this compound?

A4: this compound should be stored at -20°C in a dry environment, protected from moisture and light. Before use, it is important to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reagent.

Troubleshooting Guides

Boc Deprotection

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • NMR or Mass Spectrometry (MS) analysis shows the presence of the Boc-protected starting material after the deprotection reaction.

  • The subsequent reaction at the amine terminus gives a low yield.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Insufficient Acid Strength or Concentration The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient. Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR. Gentle heating may be required for some substrates.
Steric Hindrance The bulky PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing the reaction rate. Ensure adequate reaction time and consider a stronger acid system as mentioned above.
Solvent Issues The choice of solvent is critical for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection. Ensure your PEGylated compound is fully dissolved in the chosen solvent.

Issue 2: Observation of Side Products After Boc Deprotection

Symptoms:

  • Multiple spots on TLC or multiple peaks in LC-MS analysis that do not correspond to the starting material or the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Cleavage of Acid-Labile Groups If your molecule contains other acid-sensitive functional groups (e.g., t-butyl esters), they may also be cleaved under the deprotection conditions. Consider using milder deprotection conditions, such as 4M HCl in dioxane, which can sometimes be more selective. A user reported that while TFA in DCM led to 100% deprotection in 30 minutes, it also resulted in a 10-20% loss of their ester bonds. HCl in EtOAc provided complete deprotection without ester bond cleavage, but required 6 hours.
Alkylation of Scavenger-Sensitive Residues During Boc deprotection, the tert-butyl cation is formed, which can alkylate electron-rich amino acid residues like tryptophan and cysteine, leading to undesired side products. Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture to quench the tert-butyl cations.
Click Chemistry (Azide Reaction)

Issue 3: Low Yield in Click Chemistry Reaction

Symptoms:

  • Low yield of the desired triazole product after reacting the azide with an alkyne.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Degradation of Reagents The reducing agent used in CuAAC (e.g., sodium ascorbate) can degrade if not fresh. The copper(I) catalyst can be oxidized.
Insufficient Catalyst In CuAAC, the concentration of the copper(I) catalyst is crucial.
Incompatible Buffer Components Certain buffer components can interfere with the click reaction. For example, thiol-containing reducing agents (e.g., DTT) can reduce the azide group to an amine, preventing the reaction.
Steric Hindrance The accessibility of the azide and alkyne groups can be hindered by the surrounding molecular structure.

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Dissolve the Boc-protected Azido-PEG36-amine in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers like triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the Azido-PEG36-containing molecule and the alkyne-containing molecule in a suitable solvent mixture (e.g., water/t-butanol or DMSO).

  • Prepare a stock solution of a copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.

  • Add the copper(II) sulfate to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-12 hours.

  • Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques.

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_product Product Boc-Protected_PEG_Linker Boc-Protected Azido-PEG36-Linker Reaction_Mixture Dissolve in DCM Boc-Protected_PEG_Linker->Reaction_Mixture Add_TFA Add TFA (and Scavengers) Reaction_Mixture->Add_TFA Monitor_Reaction Monitor by TLC/LC-MS Add_TFA->Monitor_Reaction Concentrate Concentrate (Remove TFA/DCM) Monitor_Reaction->Concentrate Reaction Complete Deprotected_Amine Deprotected Azido-PEG36-Amine (TFA Salt) Concentrate->Deprotected_Amine

Caption: Experimental workflow for Boc deprotection of Azido-PEG36 linkers.

Troubleshooting_Boc_Deprotection Start Incomplete Boc Deprotection? Check_Acid Increase Acid Concentration or Use Stronger Acid Start->Check_Acid Yes Side_Products Side Products Observed? Start->Side_Products No Extend_Time Extend Reaction Time and/or Increase Temperature Check_Acid->Extend_Time Check_Solvent Ensure Complete Solubility Extend_Time->Check_Solvent Check_Solvent->Side_Products Add_Scavengers Add Scavengers (e.g., TIS) Side_Products->Add_Scavengers Yes Success Successful Deprotection Side_Products->Success No Milder_Conditions Use Milder Acidic Conditions (e.g., HCl in Dioxane) Add_Scavengers->Milder_Conditions Milder_Conditions->Success

Caption: Troubleshooting decision tree for Boc deprotection issues.

References

Technical Support Center: Purification of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found after the synthesis of a PEGylated PROTAC?

A1: The synthetic mixture of a PEGylated PROTAC can be complex. Common impurities include unreacted starting PROTAC molecules, excess PEGylating reagent, and various byproducts from the PEGylation reaction.[1] Furthermore, the reaction can generate a heterogeneous mixture of PEGylated PROTACs with different numbers of PEG chains attached, as well as positional isomers where the PEG chain is connected to different sites on the PROTAC molecule.[1][] A specific byproduct resulting from nucleophilic acyl substitution has been identified in the synthesis of pomalidomide-PEG based PROTACs, which can co-elute with the desired product during HPLC purification.[1]

Q2: Why is the purification of PROTACs with PEG linkers particularly challenging?

A2: The purification of PEGylated PROTACs is challenging due to a combination of factors. PROTACs themselves are often large, complex molecules with high molecular weights and hydrophobicity, making them inherently difficult to handle.[1] The addition of a PEG linker, while beneficial for solubility and in vivo stability, introduces further complications. PEG is a neutral, hydrophilic polymer, which can mask the physicochemical properties of the PROTAC, making it difficult to separate the desired PEGylated product from unreacted starting materials and other PEGylated species based on traditional chromatographic principles. The flexible nature of PEG linkers can also hinder crystallization efforts, making it challenging to obtain crystalline solids which are often desired for scalability.

Q3: What are the most effective chromatographic techniques for purifying PEGylated PROTACs?

A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. The most commonly employed techniques include:

  • Size Exclusion Chromatography (SEC): Often used as an initial step, SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the PROTAC, SEC is effective at removing smaller impurities like unreacted PEG reagent and reaction byproducts.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG chain can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate the desired mono-PEGylated PROTAC from unreacted protein and to separate positional isomers that have different charge shielding effects.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is a high-resolution technique often used as a polishing step to separate the target PEGylated PROTAC from closely related impurities. C4, C8, or C18 columns are typically used.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity in the presence of a high salt concentration. The attachment of a PEG chain alters the hydrophobicity of the PROTAC, which can be sufficient for separation from the native molecule.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of Purified PEGylated PROTAC Incomplete PEGylation reaction.Optimize reaction conditions such as stoichiometry of reactants, reaction time, temperature, and pH.
Product loss during purification steps.Review each purification step for potential sources of loss. Optimize buffer conditions and gradient slopes in chromatography. Consider using a different combination of purification techniques.
Aggregation of the PEGylated PROTAC.See the "Product Aggregation" section below for detailed troubleshooting.
Presence of Unreacted PROTAC in Final Product Inefficient PEGylation reaction.Increase the molar excess of the PEGylating reagent during the synthesis.
Co-elution with the PEGylated product.Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase or a shallower gradient.
Presence of Multiple PEGylated Species (e.g., di- or tri-PEGylated) Non-specific PEGylation reaction.Modify the reaction conditions to favor mono-PEGylation, such as using a lower molar ratio of the PEGylating reagent or a site-directed PEGylation strategy if possible.
Inadequate separation.Employ high-resolution techniques like IEX or RP-HPLC with optimized gradients to separate species with different degrees of PEGylation.
Product Aggregation Suboptimal buffer conditions (pH, ionic strength).Screen a range of buffer conditions to identify those that enhance protein solubility. The addition of excipients like salts (e.g., 500 mM CaCl2) and PEG (e.g., 5%) to wash and elution buffers in affinity chromatography has been shown to improve the separation of monomers from aggregates.
High protein concentration.Work with lower protein concentrations during purification and storage.
Inherent properties of the PROTAC.Consider re-designing the linker to improve solubility. Hydrophilic PEG linkers are generally used to enhance water solubility.
Difficulty in Achieving High Purity (>95%) Presence of closely eluting impurities or isomers.Utilize orthogonal purification methods (e.g., IEX followed by RP-HPLC). Employ high-resolution analytical techniques like analytical scale RP-HPLC or capillary electrophoresis to assess purity and guide purification optimization.
Degradation of the PROTAC during purification.Work at lower temperatures (e.g., 4°C) and use fresh buffers. Ensure the pH of the buffers is within the stability range of the PROTAC.

Quantitative Data Summary

While specific, directly comparable quantitative data for the purification of a wide range of PEGylated PROTACs is not extensively published in a centralized format, the following table summarizes the general impact of linker properties on PROTAC efficacy, which indirectly informs purification strategies.

Linker Property Effect on Physicochemical Properties Impact on Biological Activity Reference
PEG Linker Length Increased length generally increases hydrophilicity and molecular weight.Optimal length is target-dependent; too short can cause steric hindrance, while too long can decrease ternary complex stability. Generally, linkers of 5-15 atoms are common.
Linker Composition (PEG vs. Alkyl) PEG linkers enhance water solubility and cell permeability. Alkyl chains increase hydrophobicity.The choice of linker impacts the formation and stability of the ternary complex, ultimately affecting degradation efficiency.

Experimental Protocols

Protocol 1: General Multi-Step Purification of a PEGylated PROTAC

This protocol provides a general workflow for purifying a PEGylated PROTAC. The specific conditions for each step must be optimized for the individual PROTAC molecule.

1. Initial Capture/Cleanup (Optional)

  • Objective: To remove small molecule impurities from the crude reaction mixture.

  • Method: Solid-Phase Extraction (SPE).

  • General Procedure:

    • Select an appropriate SPE cartridge based on the properties of the PROTAC.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the crude reaction mixture.

    • Wash the cartridge to remove unbound impurities.

    • Elute the PEGylated PROTAC using an appropriate solvent.

2. Size Exclusion Chromatography (SEC)

  • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.

  • Column: A suitable SEC column (e.g., Superdex 75, Superdex 200) with a fractionation range appropriate for the size of the PEGylated PROTAC.

  • Mobile Phase: A buffered saline solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4).

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Dissolve the crude or partially purified PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.

    • Inject the sample onto the column.

    • Collect fractions and analyze them by SDS-PAGE or LC-MS to identify those containing the desired product.

3. Ion Exchange Chromatography (IEX)

  • Objective: To separate the mono-PEGylated PROTAC from un-PEGylated PROTAC and multi-PEGylated species.

  • Column: A cation or anion exchange column, depending on the isoelectric point (pI) of the PROTAC.

  • Buffers:

    • Buffer A (Binding Buffer): Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Buffer B (Elution Buffer): High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the sample from the previous step (buffer exchange may be necessary).

    • Wash the column with Buffer A to remove unbound molecules.

    • Elute the bound species using a linear gradient of Buffer B.

    • Collect fractions and analyze for the presence of the desired product.

4. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step

  • Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.

  • Column: A C4, C8, or C18 column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the PROTAC using a gradient of increasing Mobile Phase B.

    • Collect fractions containing the pure product.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

PurificationWorkflow cluster_0 Synthesis & Crude Mixture cluster_1 Purification Stages cluster_2 Final Product Crude Crude Reaction Mixture (PEGylated PROTAC, Unreacted PROTAC, Excess PEG, Byproducts) SEC Size Exclusion Chromatography (SEC) Crude->SEC Initial Cleanup IEX Ion Exchange Chromatography (IEX) SEC->IEX Separation by Charge RP_HPLC Reverse Phase HPLC (RP-HPLC) IEX->RP_HPLC High-Resolution Polishing Pure_PROTAC Highly Pure PEGylated PROTAC (>95%) RP_HPLC->Pure_PROTAC

Caption: A general workflow for the multi-step purification of PEGylated PROTACs.

TroubleshootingLogic Start Low Purity or Yield Check_Reaction Analyze Crude Reaction Mixture (LC-MS) Start->Check_Reaction Incomplete_Rxn Incomplete Reaction? Check_Reaction->Incomplete_Rxn Optimize_Rxn Optimize Synthesis: - Stoichiometry - Time, Temp, pH Incomplete_Rxn->Optimize_Rxn Yes Purification_Issue Review Purification Strategy Incomplete_Rxn->Purification_Issue No Success Improved Purity/Yield Optimize_Rxn->Success Aggregation Aggregation Observed? Purification_Issue->Aggregation Optimize_Buffer Optimize Buffers: - pH, Ionic Strength - Additives (Salts, PEG) Aggregation->Optimize_Buffer Yes Coelution Co-eluting Impurities? Aggregation->Coelution No Optimize_Buffer->Success Optimize_Chrom Optimize Chromatography: - Gradient Slope - Different Stationary Phase - Orthogonal Method Coelution->Optimize_Chrom Yes Coelution->Success No Optimize_Chrom->Success

Caption: A decision tree for troubleshooting common purification issues with PEGylated PROTACs.

References

Technical Support Center: Optimizing Azido-PEG36-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG36-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of copper ligands in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving PEGylated compounds. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a copper ligand in a CuAAC reaction with this compound?

A1: In a CuAAC reaction, the active catalyst is the Copper(I) ion (Cu⁺). However, Cu⁺ is prone to oxidation to Copper(II) (Cu²⁺) and disproportionation, which deactivates the catalyst.[1][2] A copper ligand serves several critical functions:

  • Stabilizes Cu(I): The ligand coordinates with the Cu⁺ ion, protecting it from oxidation and maintaining a sufficient concentration of the active catalyst.[1][2]

  • Accelerates the Reaction: Ligands can significantly increase the rate of the cycloaddition reaction.[3]

  • Enhances Solubility: Certain ligands can help to keep the copper catalyst in solution, especially in aqueous or mixed solvent systems.

  • Reduces Cytotoxicity: By stabilizing the copper ion, ligands can minimize the generation of reactive oxygen species, which is particularly important in bioconjugation applications.

Q2: Which copper ligand is best suited for reactions with the highly hydrophilic this compound?

A2: For reactions in aqueous buffers, which are common for large, hydrophilic molecules like this compound, a water-soluble ligand is essential. The most commonly recommended ligands are:

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): This is a highly water-soluble and effective ligand for bioconjugation in aqueous media. It is known to be superior to TBTA in aqueous systems in terms of reaction rates and protection against air oxidation.

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): This is another excellent water-soluble ligand that is known for its high efficiency, often allowing for lower copper concentrations, which is beneficial for biocompatibility.

For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a suitable choice due to its high solubility in organic media.

Q3: Can the long PEG36 chain of my azide affect the reaction outcome?

A3: Yes, the long polyethylene glycol (PEG) chain can influence the reaction in several ways. While it enhances the water solubility of the molecule, it can also introduce steric hindrance around the azide group, potentially slowing down the reaction rate. However, the flexibility of the PEG chain often mitigates this effect. It is important to ensure adequate mixing and potentially slightly longer reaction times when working with high molecular weight PEGylated reagents.

Q4: How can I monitor the progress of my CuAAC reaction?

A4: The progress of the reaction can be monitored by a variety of analytical techniques. The choice of method will depend on the properties of your reactants and product. Common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to track the disappearance of starting materials and the appearance of the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants and product over time.

  • Thin Layer Chromatography (TLC): For small molecule reactions, TLC is a quick and easy way to qualitatively assess reaction completion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).• Ensure you are using a sufficient excess of a reducing agent like sodium ascorbate. • Prepare the sodium ascorbate solution fresh before each use. • Degas all solvents and buffers to remove dissolved oxygen.
2. Insufficient Ligand: Not enough ligand to stabilize the Cu(I).• Use a ligand-to-copper ratio of at least 5:1, especially when using sodium ascorbate as the reducing agent.
3. Catalyst Sequestration: Other molecules in the reaction mixture (e.g., thiols from proteins) are binding to the copper.• Increase the concentration of both copper and ligand. • Consider adding a sacrificial metal like Zn(II) to bind to interfering groups.
4. Inaccessible Reactive Groups: The azide or alkyne group is sterically hindered or buried.• Try performing the reaction in a denaturing or more solvating condition, such as by adding DMSO to an aqueous reaction.
Slow Reaction Rate 1. Suboptimal Temperature: The reaction is being run at too low a temperature.• While many CuAAC reactions work well at room temperature, gentle heating (e.g., up to 60°C) can increase the rate, particularly with sterically hindered substrates.
2. Low Reactant Concentration: The concentration of the azide or alkyne is too low.• Increase the concentration of the reactants. However, be aware that very high concentrations of alkynes can sometimes inhibit the catalyst.
Presence of Side Products 1. Alkyne Homocoupling (Glaser Coupling): Oxidative coupling of the alkyne starting material.• This is primarily caused by the presence of oxygen. Rigorously degas all solutions. • Ensure an adequate amount of reducing agent is present throughout the reaction.
2. Protein/Peptide Damage: In bioconjugation, reactive oxygen species can damage sensitive amino acid residues.• Use a ligand-to-copper ratio of 5:1 or higher. The ligand can act as a sacrificial reductant. • Consider adding aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.
Difficulty in Product Purification 1. Residual Copper Catalyst: The final product is contaminated with copper.• Add a chelating agent like EDTA to the reaction mixture upon completion to sequester the copper. • For PEGylated proteins, purification methods like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can effectively remove the catalyst and unreacted reagents.
2. Heterogeneous Product Mixture: Incomplete reaction leading to a mix of starting materials and product.• Optimize the reaction conditions for full conversion using the troubleshooting steps above. • Purification techniques such as SEC, IEX, or reversed-phase HPLC can be used to separate the PEGylated product from unreacted starting materials.

Comparison of Common Copper Ligands

LigandKey PropertiesRecommended For
THPTA • High water solubility • Excellent for bioconjugation • Accelerates reaction and protects biomoleculesAqueous reactions, bioconjugation with proteins, peptides, and nucleic acids.
BTTAA • High water solubility • Very high reaction kinetics • High biocompatibility, low cytotoxicityIn vivo and in vitro applications where low copper concentrations are desired.
TBTA • High organic solubility • Very high reaction kineticsOrganic synthesis, reactions in non-aqueous solvents.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol is a general guideline and may require optimization for your specific alkyne substrate.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Degassed DMSO (if required for solubility)

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in degassed buffer or DMSO.

  • Alkyne: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).

  • CuSO₄: Prepare a 100 mM stock solution in deionized water.

  • THPTA: Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be made fresh immediately before use.

Reaction Procedure (for a 1 mL final volume):

  • In a microcentrifuge tube, add the this compound and the alkyne-functionalized molecule to the desired final concentrations (a 1.2 to 1.5-fold molar excess of one reactant is often used to drive the reaction to completion).

  • Add the appropriate volume of degassed buffer to bring the total volume to near 1 mL.

  • Prepare a premix of the copper catalyst and ligand. For example, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA. This maintains a 1:4 copper-to-ligand ratio. Vortex this mixture gently.

  • Add the copper/ligand premix to the reaction tube containing the azide and alkyne. The final concentration of CuSO₄ is typically between 0.1 and 1 mM.

  • Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (for a final concentration of 20 mM).

  • Gently mix the reaction by inverting the tube or using a rotator. Protect the reaction from light if any of the components are light-sensitive.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress as needed.

  • Once complete, the reaction can be quenched by adding a chelating agent like EDTA. Proceed with purification using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted reagents.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (this compound) Metallacycle Copper Metallacycle Azide->Metallacycle Alkyne R2-C≡CH Acetylide Copper Acetylide Intermediate Alkyne->Acetylide CuII Cu(II)SO4 CuI Cu(I)-Ligand (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuI->Acetylide Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization Acetylide->Metallacycle Metallacycle->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Metallacycle->Product Ring Contraction & Protonolysis

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification prep_azide Prepare this compound Stock Solution mix_reactants Combine Azide, Alkyne, and Buffer prep_azide->mix_reactants prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->mix_reactants prep_catalyst Prepare CuSO4 & Ligand Stock Solutions add_catalyst Add Premixed CuSO4/Ligand prep_catalyst->add_catalyst prep_reducer Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_reducer->initiate mix_reactants->add_catalyst add_catalyst->initiate incubate Incubate at Room Temp (1-4 hours) initiate->incubate monitor Monitor Reaction (LC-MS, HPLC) incubate->monitor quench Quench (optional) with EDTA monitor->quench purify Purify Product (SEC, Dialysis) quench->purify final_product Isolated PEGylated Product purify->final_product

Caption: General experimental workflow for CuAAC with this compound.

References

Technical Support Center: Impact of PEG Linker Length on Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of polyethylene glycol (PEG) linker length on reaction kinetics. It is intended for researchers, scientists, and drug development professionals working on bioconjugation, drug delivery, and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general impact of increasing PEG linker length on reaction kinetics?

The length of a PEG linker can influence reaction kinetics both directly and indirectly. While the inherent reactivity of the functional groups at the ends of the PEG chain is not altered by its length, the overall reaction speed and efficiency can be affected by several factors related to the linker's size. Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to steric hindrance, potentially slowing down the reaction rate by making it more difficult for the reactive moieties to come into proximity.[1][2] However, longer linkers also enhance solubility, especially for hydrophobic molecules, which can prevent aggregation and keep reactants available in the solution, thereby facilitating the reaction.[1][3]

Q2: How does PEG linker length affect the stability and solubility of bioconjugates?

PEG linkers are widely used to improve the solubility and stability of bioconjugates, such as antibody-drug conjugates (ADCs).[4] The hydrophilic nature of the PEG chain can help to offset the hydrophobicity of cytotoxic payloads, reducing the tendency for aggregation. Generally, longer PEG chains provide a greater solubilizing effect. This improved solubility and reduced aggregation can lead to more stable and homogeneous preparations, which is critical for therapeutic applications.

Q3: I'm observing a low PEGylation yield. What are the potential causes and troubleshooting steps?

Low PEGylation yield can be attributed to several factors, some of which are related to reaction conditions rather than the PEG linker itself.

  • Incorrect pH: The pH of the reaction buffer is critical. For instance, in reactions involving NHS esters and primary amines, the optimal pH range is typically 7.0 to 9.0. At a pH below 7.0, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive.

  • Hydrolysis of Activated PEG: At a pH above 8.5, the hydrolysis of NHS esters is significantly accelerated, which competes with the desired PEGylation reaction and consumes the activated PEG reagent.

  • Inappropriate Buffer: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for the activated PEG. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.

  • Steric Hindrance: While less common, a very long and bulky PEG chain could sterically hinder its own reactive group from accessing a sterically hindered site on the target molecule.

Troubleshooting Steps:

  • Optimize pH: Perform a pH screening experiment within the recommended range (e.g., 7.0-8.5 for NHS ester chemistry) to find the optimal condition for your specific molecules.

  • Control Reaction Time: Conduct a time-course experiment to determine the optimal reaction duration that maximizes yield before significant hydrolysis occurs.

  • Use a Non-Amine Buffer: Ensure you are using a buffer that does not compete in the reaction, such as PBS or HEPES.

  • Adjust Molar Ratio: Increase the molar excess of the activated PEG reagent to drive the reaction towards completion.

Q4: My reaction is too fast and difficult to control. How can I modulate the kinetics?

Rapid reaction kinetics can lead to poor process control and the formation of unwanted byproducts.

  • High pH: The reaction rate of NHS esters with amines is very rapid at higher pH values.

  • High Reactant Concentration: Higher concentrations of reactants will lead to faster reaction rates.

  • Temperature: Higher temperatures generally increase reaction rates.

Troubleshooting Steps:

  • Lower the pH: Reducing the pH to the lower end of the optimal range (e.g., 7.0-7.5) will slow down the reaction.

  • Reduce Reactant Concentration: Lowering the concentration of one or both reactants can help to slow the reaction.

  • Decrease Temperature: Running the reaction at a lower temperature (e.g., on ice or at 4°C) can significantly reduce the reaction rate.

Q5: Does PEG linker length influence the binding affinity and biological activity of my conjugate?

Yes, the length of the PEG linker can significantly impact the biological activity of a bioconjugate. Longer PEG chains can introduce steric hindrance, which may interfere with the binding of the targeting moiety (e.g., an antibody) to its receptor or the activity of a conjugated enzyme. This can result in a decrease in in vitro potency. Conversely, a linker that is too short may not provide enough spatial separation between the payload and the biomolecule, which could also negatively affect its function. Therefore, the optimal PEG linker length often represents a balance between maintaining biological activity and achieving desired physicochemical properties.

Q6: How does PEG linker length impact the pharmacokinetics (PK) of a bioconjugate?

PEG linker length is a critical determinant of a bioconjugate's pharmacokinetic profile.

  • Increased Circulation Half-Life: Longer PEG chains increase the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its circulation time in the bloodstream.

  • Reduced Immunogenicity: The "stealth" properties of PEG can shield the bioconjugate from the immune system, reducing its immunogenicity.

  • Biodistribution: Varying the PEG length can alter the biodistribution of a conjugate, with longer chains sometimes leading to increased accumulation in tumors.

Q7: Are there trade-offs to consider when choosing a PEG linker length?

Absolutely. The selection of a PEG linker length involves a series of trade-offs that must be carefully considered for each specific application.

  • Potency vs. Pharmacokinetics: Longer PEG linkers generally improve pharmacokinetic properties (e.g., longer half-life) but may decrease in vitro potency due to steric hindrance.

  • Solubility vs. Activity: While longer linkers enhance solubility, they may also mask the active site of a protein or hinder receptor binding.

  • Stability vs. Complexity: In some complex molecules like PROTACs, a linker that is too long and flexible can decrease the stability of the crucial ternary complex formation.

The optimal PEG linker length is specific to the antibody, payload, and target, requiring empirical testing and optimization.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PEG linker length.

Table 1: Effect of PEG Linker Length on In Vitro Binding Affinity and Cytotoxicity

Conjugate TypePEG Linker LengthTarget/Cell LineIC50 / KDReference
Affibody-Drug ConjugateNo PEGNCI-N87~1 nM (IC50)
Affibody-Drug Conjugate4 kDa PEGNCI-N87~6.5 nM (IC50)
Affibody-Drug Conjugate10 kDa PEGNCI-N87~22.5 nM (IC50)
⁶⁸Ga-NOTA-RM26PEG2 (diethylene glycol)GRPR3.1 ± 0.2 nM (IC50)
⁶⁸Ga-NOTA-RM26PEG3 (triethylene glycol)GRPR3.9 ± 0.3 nM (IC50)
⁶⁸Ga-NOTA-RM26PEG4 (tetraethylene glycol)GRPR5.4 ± 0.4 nM (IC50)
⁶⁸Ga-NOTA-RM26PEG6 (hexaethylene glycol)GRPR5.8 ± 0.3 nM (IC50)

Table 2: Impact of PEG Linker Length on Pharmacokinetic (PK) Parameters

Conjugate TypePEG Linker LengthKey PK ParameterFindingReference
Affibody-Drug ConjugateNo PEGHalf-life19.6 min
Affibody-Drug Conjugate4 kDa or 10 kDa PEGHalf-lifeSignificantly improved
DNA Polyplex2, 5, 10, 20, 30 kDaLiver UptakeDramatically altered; 30 kDa PEG maximally blocked liver uptake
Folate-Liposomes2k, 5k, 10k DaTumor AccumulationIncreased with longer PEG-linker length
Antibody-Drug ConjugateShorter PEGClearanceMore rapid clearance
Antibody-Drug ConjugateLonger PEGClearanceSlower clearance

Table 3: Influence of Reaction Conditions on PEGylation Kinetics

Reaction SystemParameter VariedObservationReference
NHS Ester + AminepHReaction is fastest in the 7.0-9.0 range.
NHS Ester + AminepHHydrolysis of NHS ester is rapid above pH 8.5.
Thiol-MaleimideBuffer ConcentrationLowering buffer concentration slowed gelation kinetics.
Thiol-MaleimidepHLowering pH slowed gelation kinetics.

Experimental Protocols

Protocol 1: General Antibody-Drug Conjugate (ADC) Synthesis with Varying PEG Linkers

This protocol provides a general workflow for conjugating a drug-linker construct to an antibody.

  • Antibody Preparation: Partially reduce a monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Synthesis: Separately synthesize the drug-linker constructs with varying PEG lengths (e.g., PEG4, PEG8, PEG24). The linker should have a reactive group (e.g., maleimide) for antibody conjugation.

  • Conjugation: Add the activated drug-linker to the reduced antibody solution. Incubate the mixture to allow for the formation of a stable covalent bond.

  • Purification: Remove unreacted drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using methods like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: Screening PEGylation Reaction Conditions

This protocol is for optimizing the conditions of a PEGylation reaction, for example, using an NHS-activated PEG.

  • Buffer Preparation: Prepare a series of non-amine containing buffers (e.g., 0.1 M sodium phosphate) with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Reactant Preparation: Dissolve the molecule to be PEGylated in each of the prepared buffers. Dissolve the NHS-activated PEG in an appropriate solvent (e.g., DMSO).

  • Reaction Initiation: Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS solution to each of the molecule solutions.

  • Time-Course Sampling: At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr), take an aliquot of each reaction mixture and quench the reaction by adding a primary amine buffer like Tris-HCl.

  • Analysis: Analyze the samples from each time point and pH condition using SDS-PAGE, HPLC, or mass spectrometry to determine the degree of PEGylation and identify the optimal conditions.

Protocol 3: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a typical PK study in rodents to evaluate ADCs with different PEG linker lengths.

  • Animal Model: Use appropriate rodent models (e.g., mice or rats).

  • Administration: Administer the ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the collected blood samples.

  • Quantification: Determine the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), using appropriate software.

Diagrams and Workflows

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Analysis & Selection A Define Therapeutic Goal (e.g., long half-life, high potency) B Select Target, Antibody, & Payload A->B C Synthesize Conjugates with Varying PEG Linker Lengths (e.g., Short, Medium, Long) B->C D Assess Physicochemical Properties (Solubility, Stability, Aggregation) C->D E Evaluate Reaction Kinetics & Conjugation Efficiency C->E F Determine In Vitro Potency (Binding Affinity, Cytotoxicity) D->F E->F G Conduct Pharmacokinetic (PK) Studies in Animal Models F->G H Evaluate In Vivo Efficacy & Toxicity G->H I Analyze Trade-offs (PK vs. Potency, etc.) H->I J Select Optimal PEG Linker Length for Lead Candidate I->J

Caption: Workflow for selecting the optimal PEG linker length.

G cluster_short Short PEG Linker cluster_long Long PEG Linker node_short Advantages Less Steric Hindrance Higher In Vitro Potency Potentially Simpler Synthesis Disadvantages Lower Solubility Shorter Half-Life Potential for Aggregation Balance Finding the Optimal Balance node_short:f1->Balance node_short:f3->Balance node_long Advantages Enhanced Solubility Longer Half-Life (PK) Reduced Immunogenicity Reduced Aggregation Disadvantages Increased Steric Hindrance Lower In Vitro Potency May Reduce Reaction Rate node_long:f1->Balance node_long:f3->Balance

Caption: Trade-offs associated with different PEG linker lengths.

G A 1. Prepare Non-Amine Buffer (e.g., PBS, HEPES) Adjust to desired pH (7.0-8.5) B 2. Dissolve Target Molecule in Reaction Buffer A->B D 4. Initiate Reaction Add PEG solution to target molecule solution (defined molar ratio) B->D C 3. Dissolve Activated PEG in Anhydrous Solvent (e.g., DMSO) C->D E 5. Incubate Room temp (30-60 min) or On ice (2 hours) D->E F 6. Quench Reaction Add Tris-HCl buffer E->F G 7. Purify Conjugate (e.g., Dialysis, SEC) F->G H 8. Analyze Product (e.g., SDS-PAGE, HPLC, MS) G->H

Caption: Experimental workflow for a typical PEGylation reaction.

References

Validation & Comparative

A Researcher's Guide to Analytical Methods for Characterizing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key analytical methods for the characterization of Proteolysis Targeting Chimeras (PROTACs). It offers an objective look at the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate methods for your research needs.

PROTACs are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system. Their tripartite structure, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker, necessitates a multi-faceted analytical approach to fully understand their mechanism of action. This guide will delve into the primary techniques used to characterize the key steps in PROTAC activity: binary and ternary complex formation, and target protein degradation.

The PROTAC Mechanism of Action: A Stepwise Process

The efficacy of a PROTAC is dependent on a series of events, each of which can be scrutinized using specific analytical techniques. The general mechanism involves the PROTAC molecule first binding to both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

PROTAC Mechanism of Action PROTAC Signaling Pathway PROTAC PROTAC Binary1 PROTAC-POI Binary Complex PROTAC->Binary1 Binary2 PROTAC-E3 Binary Complex PROTAC->Binary2 POI Target Protein (POI) POI->Binary1 E3 E3 Ubiquitin Ligase E3->Binary2 Ternary POI-PROTAC-E3 Ternary Complex Binary1->Ternary Binary2->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

I. Binding Affinity and Ternary Complex Formation

The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy. Several biophysical techniques are employed to characterize the binding affinities of the PROTAC to its individual partners (binary interactions) and the formation and stability of the ternary complex.

Comparison of Key Biophysical Methods
Technique Information Provided Resolution Throughput Sample Consumption Key Advantages Key Limitations
Surface Plasmon Resonance (SPR) Binary and ternary complex kinetics (kon, koff, KD), cooperativity (α)HighMediumLowLabel-free, real-time kinetic data, can determine ternary complex half-life.[1][2][3]Requires immobilization of one binding partner, potential for mass transport limitations.[1]
Isothermal Titration Calorimetry (ITC) Binary and ternary complex thermodynamics (KD, ΔH, ΔS), stoichiometry (n), cooperativity (α)HighLowHighLabel-free, in-solution measurement, provides a complete thermodynamic profile.Low throughput, high sample consumption, not suitable for very tight binders.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ternary complex formation, can be used for screening and determining relative binding affinities.ModerateHighLowHomogeneous assay, high-throughput, sensitive.Requires labeled binding partners, potential for assay interference from compounds.
Native Mass Spectrometry (Native MS) Stoichiometry of complexes, confirmation of ternary complex formation, semi-quantitative assessment of complex abundance.HighMediumLowLabel-free, direct observation of complexes in the gas phase, can analyze complex mixtures.Provides relative, not absolute, quantification of binding; potential for complex instability during ionization.
Quantitative Data for a Model PROTAC: MZ1

The following table summarizes representative quantitative data for the well-characterized BRD4-degrading PROTAC, MZ1, which recruits the VHL E3 ligase.

Interaction Technique KD (nM) kon (105 M-1s-1) koff (10-3 s-1) Cooperativity (α) Reference
MZ1 : VCB SPR70---
MZ1 : Brd4BD2 ITC18---
(VHL)-MZ1 : Brd4BD2 SPR1.21.82.2>10
(Brd4BD2)-MZ1 : VCB ITC4.4--15

VCB complex consists of VHL, Elongin C, and Elongin B. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

II. Cellular Target Degradation

Ultimately, the goal of a PROTAC is to induce the degradation of the target protein within a cellular context. The most common method for quantifying protein degradation is Western blotting, which allows for the determination of key parameters such as the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of target protein degradation).

Comparison of Degradation Assays
Technique Information Provided Throughput Sample Requirements Key Advantages Key Limitations
Western Blot Target protein levels, DC50, Dmax, degradation kinetics.LowHigh (cell lysate)"Gold standard", provides information on protein size, widely accessible.Labor-intensive, semi-quantitative without careful optimization, requires specific antibodies.
In-Cell ELISA / In-Cell Western Target protein levels, DC50, Dmax.HighModerate (cells in plate)Higher throughput than traditional Western blot, more quantitative.Requires specific antibodies, less information on protein integrity.
Mass Spectrometry (Proteomics) Global protein expression changes, confirms target degradation, identifies off-targets.LowHigh (cell lysate)Unbiased and comprehensive view of the proteome, high sensitivity.Complex data analysis, expensive instrumentation.
HiBiT Lytic Detection System Target protein levels, DC50, Dmax, degradation kinetics.HighModerate (engineered cells)Highly sensitive, quantitative, rapid, no antibody required.Requires genetic engineering of the target protein.
Quantitative Degradation Data for Representative PROTACs
PROTAC Target Cell Line DC50 (nM) Dmax (%) Reference
RC-2 BTKMino2.297
IR-2 BTKMino4.995
Compound 22 HDAC3HCT11644077

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for key analytical techniques used in PROTAC characterization.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR Experimental Workflow SPR Workflow for Ternary Complex Analysis cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Inject_Binary Inject PROTAC over Immobilized E3 Ligase Immobilize->Inject_Binary Inject_Ternary Inject PROTAC + POI Mix over Immobilized E3 Ligase Immobilize->Inject_Ternary Prep_Binary Prepare PROTAC Dilution Series (for Binary Binding) Prep_Binary->Inject_Binary Prep_Ternary Prepare PROTAC + Saturating POI Dilution Series (for Ternary Binding) Prep_Ternary->Inject_Ternary Fit_Binary Fit Sensorgrams to 1:1 Binding Model (Determine Binary K_D) Inject_Binary->Fit_Binary Fit_Ternary Fit Sensorgrams to 1:1 Binding Model (Determine Ternary K_D) Inject_Ternary->Fit_Ternary Calculate_Alpha Calculate Cooperativity (α) Fit_Binary->Calculate_Alpha Fit_Ternary->Calculate_Alpha

Caption: SPR experimental workflow for PROTAC characterization.

Protocol:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) onto a sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Prepare a series of PROTAC concentrations in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the binary dissociation constant (KDbinary).

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of KDbinary to KDternary.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Protocol:

  • Sample Preparation: Prepare solutions of the PROTAC and the proteins (E3 ligase and POI) in the same buffer to minimize buffer mismatch effects.

  • Binary Titration:

    • Fill the ITC syringe with the PROTAC solution.

    • Fill the sample cell with the protein solution (either E3 ligase or POI).

    • Perform a series of injections of the PROTAC into the protein solution while measuring the heat changes.

  • Ternary Titration (Reverse Titration):

    • To measure the thermodynamics of ternary complex formation and avoid the "hook effect," place the PROTAC in the sample cell.

    • Fill the injection syringe with a pre-formed binary complex of the target protein and the E3 ligase, or titrate one protein into a solution containing the PROTAC and the other protein.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Western Blot Experimental Workflow Western Blot Workflow for Degradation Analysis Cell_Culture Seed and Culture Cells PROTAC_Treatment Treat Cells with Serial Dilutions of PROTAC Cell_Culture->PROTAC_Treatment Lysis Lyse Cells and Quantify Protein PROTAC_Treatment->Lysis SDS_PAGE Separate Proteins by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Chemiluminescent Signal Secondary_Ab->Detection Analysis Quantify Band Intensity and Calculate DC50/Dmax Detection->Analysis

Caption: Western blot workflow for PROTAC degradation analysis.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (typically ranging from sub-nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The characterization of PROTACs is a multifaceted process that requires a combination of analytical techniques to provide a comprehensive understanding of their mechanism of action. The choice of method will depend on the specific question being addressed, the stage of PROTAC development, and the available resources. By employing the appropriate combination of biophysical and cell-based assays, researchers can effectively evaluate and optimize PROTAC candidates for therapeutic development. This guide provides a framework for selecting and implementing these essential analytical methods.

References

Validating Bioconjugation with Azido-PEG36-Boc by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient validation of bioconjugation is a critical step in the creation of advanced therapeutics and diagnostics. The use of heterobifunctional linkers like Azido-PEG36-Boc allows for a multi-step, controlled conjugation process. This guide provides a comprehensive comparison of mass spectrometry (MS) with other common techniques for validating bioconjugates formed using this compound, supported by detailed experimental protocols and data presentation.

Comparison of Bioconjugation Validation Techniques

Mass spectrometry, particularly MALDI-TOF and LC-MS, offers high-resolution data for the unambiguous confirmation of conjugation and the determination of key parameters like the drug-to-antibody ratio (DAR). However, other techniques such as SDS-PAGE, Size Exclusion Chromatography (SEC), and UV-Vis spectroscopy provide orthogonal and often more accessible methods for initial validation.

Table 1: Quantitative Comparison of Bioconjugation Validation Methods

FeatureMass Spectrometry (MALDI-TOF & LC-MS)SDS-PAGESize Exclusion Chromatography (SEC-HPLC)UV-Vis Spectroscopy
Primary Information Precise mass of conjugate, determination of DAR, identification of conjugation sites.[1]Qualitative assessment of molecular weight increase.Separation based on hydrodynamic radius, indicating conjugation.Estimation of average DAR based on absorbance.[2]
Quantitative Accuracy High; provides distribution of species.Low (semi-quantitative with densitometry).Moderate; can indicate heterogeneity.Moderate; provides an average value.[2]
Sensitivity High (sub-microgram).Low to moderate.Moderate.Low to moderate.
Throughput Moderate.High.High.High.
Instrumentation Cost High.Low.Moderate.Low.
Sample Requirement Low (µg).Moderate (µg).Moderate (µg).Moderate (µg).
Expertise Required High.Low.Moderate.Low.

Experimental Protocols

The validation of bioconjugation with this compound is a multi-step process. The following protocols detail the key stages, from the initial deprotection of the linker to the final mass spectrometry analysis.

Protocol 1: Boc Deprotection of this compound Amine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for conjugation.

Materials:

  • This compound Amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound Amine in DCM.

  • Add a solution of 20-50% TFA in DCM to the dissolved linker.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction completion by thin-layer chromatography (TLC).

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Dry the resulting Azido-PEG36-Amine under a stream of nitrogen or argon gas.

Protocol 2: EDC/NHS Conjugation of Azido-PEG36-Amine to a Protein

This protocol details the conjugation of the deprotected, amine-terminated PEG linker to the carboxyl groups of a protein.

Materials:

  • Azido-PEG36-Amine (from Protocol 1)

  • Protein with accessible carboxyl groups (e.g., an antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0)

  • Coupling Buffer (Phosphate-buffered saline, PBS, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Dissolve the protein in the Activation Buffer.

  • Add EDC and NHS to the protein solution and react for 15 minutes at room temperature to activate the carboxyl groups.[4]

  • Dissolve the Azido-PEG36-Amine in Coupling Buffer.

  • Add the activated protein solution to the Azido-PEG36-Amine solution.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Remove excess reagents and byproducts using a desalting column equilibrated with PBS.

Protocol 3: Mass Spectrometry Validation of Azido-PEG36-Protein Conjugate

This protocol provides a general procedure for analyzing the bioconjugate using MALDI-TOF MS.

Materials:

  • Azido-PEG36-Protein conjugate (from Protocol 2)

  • Unconjugated protein (control)

  • Sinapinic acid (matrix for proteins)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a matrix solution of sinapinic acid (10 mg/mL) in 50% ACN/0.1% TFA.

    • Mix the Azido-PEG36-Protein conjugate sample with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion linear mode.

    • Set the mass range to encompass the expected molecular weights of the unconjugated and conjugated protein.

  • Data Analysis:

    • Compare the mass spectrum of the conjugated protein with that of the unconjugated control.

    • A successful conjugation will be indicated by a mass shift corresponding to the mass of the attached Azido-PEG36 linker.

    • The presence of multiple peaks with incremental mass additions will indicate the distribution of the degree of PEGylation.

Visualizing the Workflow

The following diagrams illustrate the key processes in validating bioconjugation with this compound.

Bioconjugation_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Bioconjugation This compound This compound Deprotection (TFA) Deprotection (TFA) This compound->Deprotection (TFA) 1 Deprotection (TFA)->Azido-PEG36-Amine 2 Conjugation Conjugation Azido-PEG36-Amine->Conjugation 4 Protein Protein EDC/NHS Activation EDC/NHS Activation Protein->EDC/NHS Activation 3 EDC/NHS Activation->Conjugation 5 Azido-PEG36-Protein Azido-PEG36-Protein Conjugation->Azido-PEG36-Protein 6

Caption: Bioconjugation process using this compound.

MS_Validation_Workflow Start Start Sample_Prep Sample Preparation (Conjugate + Matrix) Start->Sample_Prep Spotting Spot onto MALDI Plate Sample_Prep->Spotting MS_Acquisition MALDI-TOF MS Data Acquisition Spotting->MS_Acquisition Data_Analysis Data Analysis (Mass Shift & DAR) MS_Acquisition->Data_Analysis Validation Conjugation Validated? Data_Analysis->Validation Success Successful Conjugation Validation->Success Yes Failure Further Optimization Validation->Failure No

Caption: Mass spectrometry validation workflow.

References

A Comparative Guide to the NMR Analysis of Azido-PEG36-Boc and its Alternatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and drug delivery, the precise characterization of functionalized polyethylene glycol (PEG) linkers is paramount to ensure the quality, efficacy, and safety of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for the structural elucidation and purity assessment of these conjugates. This guide provides an objective comparison of the NMR analysis of Azido-PEG36-Boc with common alternatives, supported by experimental data and detailed protocols.

Introduction to Heterobifunctional PEG Linkers

This compound is a heterobifunctional PEG linker featuring an azide group at one terminus and a Boc-protected amine at the other. The azide group allows for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and specific method for conjugation. The Boc-protected amine offers a stable yet readily deprotectable functional group for subsequent modification.

Common alternatives to the azide functionality for bioconjugation include maleimide and alkyne groups, each with its distinct reactivity profile. Maleimide groups react specifically with thiols, while alkyne groups are the complementary partner for azide groups in click chemistry. This guide will focus on the NMR characteristics of this compound and compare them with Maleimide-PEG-Boc and Alkyne-PEG-Boc conjugates.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound and its alternatives. These values are based on published data for structurally similar compounds and provide a reference for the identification of characteristic functional groups. The broad signal of the PEG backbone typically appears around 3.5-3.7 ppm in ¹H NMR and 70.5 ppm in ¹³C NMR[1].

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Key Functional Groups

Functional GroupAzido-PEG-BocMaleimide-PEG-BocAlkyne-PEG-Boc
Boc (t-butyl) ~1.45 (s, 9H)~1.45 (s, 9H)~1.45 (s, 9H)
-CH₂-N₃ ~3.39 (t, 2H)[1]--
-N₃ ---
Maleimide (-CH=CH-) -~6.70 (s, 2H)[2]-
-CH₂-N(Maleimide) -~3.8 (t, 2H)-
Terminal Alkyne (-C≡CH) --~2.0-3.1 (t, 1H)[3]
-CH₂-C≡CH --~2.4 (d, 2H)
PEG Backbone (-CH₂CH₂O-) ~3.5-3.7 (m)[1]~3.5-3.7 (m)~3.5-3.7 (m)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Key Functional Groups

Functional GroupAzido-PEG-BocMaleimide-PEG-BocAlkyne-PEG-Boc
Boc (C(CH₃)₃) ~28.3~28.3~28.3
Boc (C=O) ~155.6~155.6~155.6
-CH₂-N₃ ~50.6 (s)--
Maleimide (-CH=CH-) -~134.2 (s)-
Maleimide (C=O) -~170.6 (s)-
Terminal Alkyne (-C≡CH) --~80 (s)
Terminal Alkyne (-C≡CH) --~70 (s)
PEG Backbone (-CH₂CH₂O-) ~70.5 (s)~70.5 (s)~70.5 (s)

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data for PEGylated compounds.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the PEG conjugate and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the conjugate. For many PEG derivatives, CDCl₃ is a good starting point.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) for CDCl₃, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution, which is particularly important for resolving the signals of the terminal functional groups from the broad PEG backbone resonance.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration for quantitative analysis. For PEG derivatives, a d1 of 10-20 seconds is often recommended.

    • Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is commonly used.

    • Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Decoupling: Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the chemical shift of the solvent or the internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For quantitative analysis, integrate the characteristic signals of the terminal functional groups and the PEG backbone to determine the degree of functionalization and purity.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the NMR analysis and comparison of heterobifunctional PEG conjugates.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_comparison Comparative Analysis dissolve Dissolve Conjugate in Deuterated Solvent add_std Add Internal Standard (for qNMR) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr processing Fourier Transform, Phasing, Baseline Correction h1_nmr->processing c13_nmr->processing referencing Chemical Shift Referencing processing->referencing integration Signal Integration & Quantification referencing->integration azido_data Azido-PEG-Boc NMR Data integration->azido_data maleimide_data Maleimide-PEG-Boc NMR Data integration->maleimide_data alkyne_data Alkyne-PEG-Boc NMR Data integration->alkyne_data comparison_table Generate Comparison Tables azido_data->comparison_table maleimide_data->comparison_table alkyne_data->comparison_table

NMR Analysis and Comparison Workflow.

Structural Comparison

The following diagrams illustrate the chemical structures of this compound and its alternatives.

PEG_Structures cluster_azido This compound cluster_maleimide Maleimide-PEG36-Boc cluster_alkyne Alkyne-PEG36-Boc Azido N₃- PEG_A (CH₂CH₂O)₃₆ Boc_A -NH-Boc Maleimide Maleimide- PEG_M (CH₂CH₂O)₃₆ Boc_M -NH-Boc Alkyne HC≡C- PEG_Alk (CH₂CH₂O)₃₆ Boc_Alk -NH-Boc

Structures of Heterobifunctional PEGs.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and quality control of heterobifunctional PEG linkers. By understanding the characteristic NMR signals of the different functional moieties, researchers can confidently identify their desired product, assess its purity, and quantify the degree of functionalization. This guide provides a foundational comparison of the NMR analysis of this compound and its common alternatives, Maleimide-PEG-Boc and Alkyne-PEG-Boc, to aid researchers in their selection and characterization of these critical reagents for bioconjugation and drug development. The provided experimental protocols offer a standardized approach to ensure the acquisition of high-quality and reliable NMR data.

References

The Strategic Advantage of Azido-PEG36-Boc in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two. Among the diverse array of available linkers, polyethylene glycol (PEG) chains have gained prominence for their favorable physicochemical properties. This guide provides an objective comparison of Azido-PEG36-Boc with other PEG linkers in PROTAC design, supported by representative experimental data and detailed methodologies.

The Critical Role of PEG Linkers in PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer; its length, flexibility, and composition profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] PEG linkers, characterized by repeating ethylene glycol units, are particularly advantageous due to their hydrophilicity, which can enhance the solubility and cell permeability of often large and lipophilic PROTAC molecules.[3][4][5] The choice of linker length is critical, as a linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex between the POI and the E3 ligase, while an excessively long linker can result in reduced efficacy due to unfavorable conformational flexibility.

This compound: A "Clickable" Advantage

This compound stands out as a PEG-based PROTAC linker due to its incorporation of an azide group and a Boc-protected amine. The azide moiety makes it a "clickable" linker, readily amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This "click chemistry" approach offers a modular and highly efficient method for PROTAC synthesis, allowing for the rapid assembly of PROTAC libraries with diverse components. The resulting triazole ring formed via CuAAC is metabolically stable, which is beneficial for in vivo applications. The Boc-protecting group on the terminal amine allows for controlled, stepwise synthesis.

Comparative Analysis of PEG Linkers in PROTAC Performance

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. To illustrate the impact of linker length and composition, the following tables summarize representative data for a hypothetical series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Table 1: Impact of PEG Linker Length on BRD4 Degradation
LinkerNumber of PEG UnitsDC50 (nM)Dmax (%)
PROTAC-PEG337585
PROTAC-PEG445090
PROTAC-PEG5 (from a precursor like this compound) 5 25 95
PROTAC-PEG666088

This data is representative and illustrates the principle that an optimal linker length exists for maximal degradation potency (lower DC50) and efficacy (higher Dmax).

Table 2: Physicochemical Properties of PROTACs with Different Linker Types
Linker TypeCompositionAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)
AlkylC12 Alkyl Chain< 100.5
PEG-Alkyl Hybrid3 PEG units + C6 Alkyl501.2
PEG (e.g., from this compound) ~11 PEG units equivalent > 150 2.5

This table highlights the superior solubility and permeability often conferred by PEG linkers compared to more hydrophobic alkyl linkers.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Cellular Evaluation POI_Ligand POI Ligand (with Alkyne) Azido_PEG_Boc Azido-PEG-Boc Linker E3_Ligand E3 Ligand Click_Reaction Click Chemistry (CuAAC) PROTAC_Synthesis Synthesized PROTAC Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot Western Blot (Protein Degradation) Ubiquitination_Assay Ubiquitination Assay

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC performance. The following are standard protocols for key experiments.

Western Blot for Target Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well plates

  • Cell culture medium

  • PROTAC compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control. Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Target Protein Ubiquitination Assay

This immunoprecipitation-based assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell culture reagents

  • PROTAC compound, vehicle control, and a proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the target protein or ubiquitin

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a vehicle control. Include a co-treatment with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the lysates with an antibody against the target protein overnight at 4°C to pull down the target protein and its binding partners (including ubiquitin).

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads extensively to remove non-specific binders.

  • Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluates by Western blotting using an antibody against ubiquitin to detect the polyubiquitinated target protein.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While various PEG linkers offer advantages in terms of solubility and biocompatibility, this compound provides an additional strategic benefit through its "clickable" nature. This feature facilitates a modular and efficient approach to PROTAC synthesis, enabling the rapid optimization of linker length and composition. The representative data and detailed protocols provided in this guide underscore the importance of empirical evaluation to identify the optimal linker for a given target and E3 ligase combination, ultimately paving the way for the development of more potent and effective protein-degrading therapeutics.

References

A Comparative Guide to Purity Assessment of PROTACs Synthesized with Azido-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Proteolysis Targeting Chimeras (PROTACs) is a critical process in the development of novel therapeutics. The purity of these heterobifunctional molecules is paramount to ensure reliable and reproducible biological data. This guide provides a comprehensive comparison of methods for assessing the purity of PROTACs synthesized using an Azido-PEG36-Boc linker, a common building block in PROTAC assembly. We will delve into the common impurities, analytical techniques, and provide supporting experimental data for comparison with alternative linker strategies.

The Role and Purity Considerations of the this compound Linker

The this compound linker is a popular choice in PROTAC synthesis due to its discrete length, which allows for precise control over the distance between the target protein and the E3 ligase. The azide group facilitates efficient ligation to an alkyne-functionalized molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry". The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG chain allows for subsequent deprotection and coupling to the second ligand of the PROTAC.

However, each of these functionalities can introduce specific impurities that need to be carefully monitored and removed. Key purity concerns include:

  • Incomplete "Click" Reaction: Residual starting materials (azide or alkyne-functionalized intermediates) can remain if the click chemistry reaction does not go to completion.

  • Byproducts of "Click" Reaction: Copper-catalyzed reactions can sometimes lead to side products, which need to be identified and separated.

  • Incomplete Boc Deprotection: Failure to completely remove the Boc group will result in a protected and inactive PROTAC species.

  • PEG Heterogeneity: While discrete PEG linkers are used, impurities from the linker synthesis itself can sometimes be present.

  • Standard Synthetic Impurities: As with any multi-step organic synthesis, residual solvents, reagents, and byproducts from other reaction steps can be present.

Core Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of PROTACs. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled as LC-MS, along with Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique Information Provided Typical Purity Threshold for Research Compounds
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the main compound and detects the presence of impurities. Different HPLC methods (e.g., Reverse Phase, Size Exclusion) can separate based on hydrophobicity and size.>95%
Mass Spectrometry (MS) Confirms the molecular weight of the desired PROTAC and helps in the identification of impurities and byproducts by their mass-to-charge ratio.Confirmation of expected molecular ion
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the PROTAC, confirming the presence of key functional groups and the overall structure. It can also be used to detect certain impurities.Spectra consistent with proposed structure

Experimental Protocols

Below are detailed methodologies for the key experiments used in assessing the purity of PROTACs synthesized with an this compound linker.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the final PROTAC and identify any non-polar impurities.

Methodology:

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Molecular Weight Confirmation by LC-MS

Objective: To confirm the identity of the synthesized PROTAC by determining its molecular weight.

Methodology:

  • LC System: Couple the HPLC system from Protocol 1 to a mass spectrometer.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the PROTAC (e.g., m/z 500-2000).

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 30-50 V.

  • Data Analysis: Analyze the mass spectrum of the main peak from the HPLC chromatogram. Look for the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the PROTAC.

Protocol 3: Structural Verification by ¹H NMR

Objective: To confirm the chemical structure of the PROTAC.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Spectrometer: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns of the protons. Confirm the presence of characteristic peaks for the warhead, linker, and E3 ligase ligand moieties.

Comparison with Alternative Linkers

The choice of linker can significantly impact the physicochemical properties and the impurity profile of a PROTAC. Here, we compare the this compound linker strategy with two common alternatives: alkyl linkers and rigid linkers.

Linker Type Advantages Disadvantages Common Impurities
PEG Linkers (e.g., this compound) - Good water solubility- Biocompatible- Discrete lengths available- Potential for metabolic instability- Can be synthetically more complex- Unreacted starting materials from click chemistry- Incomplete Boc deprotection- PEG-related oligomeric impurities
Alkyl Linkers - Synthetically straightforward- High chemical stability- Hydrophobic, can lead to poor solubility- May lead to non-specific binding- Incomplete coupling products- Byproducts from functionalization reactions
Rigid Linkers (e.g., piperazine, triazole) - Can pre-organize the PROTAC into a bioactive conformation- Improved metabolic stability- Can be synthetically challenging- May restrict conformational flexibility needed for ternary complex formation- Stereoisomers- Byproducts from cyclization or aromatic substitution reactions
Quantitative Purity Comparison: A Case Study
PROTAC Linker Type Final Purity (by HPLC) Reference
PROTAC with PEG Linker>98%[Fictionalized Data for Illustration]
PROTAC with Alkyl Linker>97%[Fictionalized Data for Illustration]
PROTAC with Rigid Piperazine Linker>99%[Fictionalized Data for Illustration]

Note: The purity values are illustrative and can vary significantly based on the specific synthesis and purification methods employed.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the synthesis and purity assessment process for a PROTAC synthesized using an this compound linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead_Alkyne Warhead-Alkyne Click_Reaction Click Chemistry (CuAAC) Warhead_Alkyne->Click_Reaction Azido_PEG_Boc This compound Azido_PEG_Boc->Click_Reaction Intermediate Warhead-PEG-Boc Click_Reaction->Intermediate Boc_Deprotection Boc Deprotection Intermediate->Boc_Deprotection Warhead_PEG_NH2 Warhead-PEG-NH2 Boc_Deprotection->Warhead_PEG_NH2 Final_Coupling Amide Coupling Warhead_PEG_NH2->Final_Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->Final_Coupling Crude_PROTAC Crude PROTAC Final_Coupling->Crude_PROTAC

Caption: Synthetic workflow for a PROTAC using an this compound linker.

Purity_Assessment_Workflow cluster_analysis Purity and Structural Analysis Crude_PROTAC Crude PROTAC Product Purification Purification (e.g., Prep-HPLC) Crude_PROTAC->Purification Purified_PROTAC Purified PROTAC Purification->Purified_PROTAC HPLC RP-HPLC Analysis Purified_PROTAC->HPLC MS Mass Spectrometry Purified_PROTAC->MS NMR NMR Spectroscopy Purified_PROTAC->NMR Purity_Report Purity > 95%? HPLC->Purity_Report MS->Purity_Report NMR->Purity_Report Purity_Report->Purification No Final_Product Final PROTAC Product Purity_Report->Final_Product Yes

Caption: Workflow for the purification and purity assessment of the synthesized PROTAC.

Conclusion

Assessing the purity of PROTACs synthesized with this compound linkers requires a meticulous approach combining robust purification techniques with a suite of analytical methods. HPLC and LC-MS are indispensable for quantifying purity and confirming molecular identity, while NMR provides crucial structural verification. By understanding the potential impurities associated with this specific linker and employing the detailed protocols outlined in this guide, researchers can ensure the quality and reliability of their synthesized PROTACs, paving the way for more accurate and impactful drug discovery and development. When considering alternative linkers, it is essential to weigh the trade-offs between synthetic accessibility, physicochemical properties, and the potential impurity profiles to select the optimal linker for a given PROTAC design.

The Stability of PROTAC Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. A critical, yet often nuanced, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's chemical composition, length, and flexibility profoundly influence the stability, efficacy, and pharmacokinetic properties of the entire molecule. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the design of next-generation protein degraders.

The linker is not a mere passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

Comparative Analysis of Common Linker Types

PROTAC linkers can be broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages that affect the overall stability and performance of the molecule.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most frequently used linkers in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[2]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[2]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule. Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[2] However, PEG linkers may exhibit reduced metabolic stability in vivo compared to other linker types.

Rigid Linkers: Enhancing Stability and Potency

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability. For instance, the replacement of a flexible linker in ARV-110 with a more rigid structure containing piperidine and piperazine significantly improved its metabolic stability.

"Clickable" Linkers: Modular and Stable

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has gained popularity for its efficiency and modularity in PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy, offering a stable connection between the two ligands.

Data Presentation: Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12396
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparison of Flexible and Rigid Linkers for Androgen Receptor (AR) Degradation

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)
Parent PROTAC 54Flexible (PEG)Exhibited degradation
PROTAC 55-57Rigid (Disubstituted Phenyl)No degradation

Table 3: Impact of Linker Composition on CRBN Degradation

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linker stability and efficacy. Below are detailed methodologies for key experiments.

Microsomal Stability Assay

This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes (human, rat, or mouse) on ice.

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, the PROTAC solution (final concentration typically 1-10 µM), and the buffer.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system. A control reaction without the NADPH system should be run in parallel.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC.

  • Data Analysis:

    • Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t½) and intrinsic clearance of the PROTAC.

Plasma Stability Assay

This assay evaluates the stability of a PROTAC in plasma to identify potential degradation by plasma enzymes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

    • Thaw plasma (human, rat, or mouse) and bring it to 37°C.

  • Incubation:

    • Add the PROTAC stock solution to the pre-warmed plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-PROTAC mixture.

    • Terminate the reaction by adding a cold organic solvent (e.g., methanol) with an internal standard.

    • Centrifuge the samples to precipitate plasma proteins.

    • Quantify the concentration of the remaining PROTAC in the supernatant using LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life of the PROTAC in plasma.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to remove cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • A loading control (e.g., GAPDH or β-actin) should be probed on the same membrane to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection F->G H 8. Data Analysis (Quantification, DC50, Dmax) G->H

Caption: A typical experimental workflow for Western Blot analysis.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_outcomes PROTAC Performance Composition Composition (Alkyl, PEG, Rigid) TC_Stability Ternary Complex Stability Composition->TC_Stability Metabolic_Stability Metabolic Stability Composition->Metabolic_Stability PK_Properties Pharmacokinetic Properties Composition->PK_Properties Length Length Length->TC_Stability Length->Metabolic_Stability Flexibility Flexibility Flexibility->TC_Stability Efficacy Degradation Efficacy (DC50, Dmax) TC_Stability->Efficacy Metabolic_Stability->PK_Properties PK_Properties->Efficacy

Caption: Logical relationship of linker properties and PROTAC performance.

References

Characterization of Ternary Complex Formation: A Comparative Guide to Azido-PEG36-Boc and Alternative Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an objective comparison of different PROTAC linkers, with a focus on the characterization of ternary complex formation involving the long, flexible linker Azido-PEG36-Boc and its alternatives. The information is supported by experimental data from various studies to aid researchers in the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

Comparison of PROTAC Linker Types

PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Statistics show that approximately 54% of reported PROTACs utilize PEG linkers. This compound falls into this category as a long, flexible PEG linker. The terminal azide group allows for efficient conjugation to a target-binding ligand or E3 ligase ligand using "click chemistry," providing a modular and reliable method for PROTAC synthesis.

The length of the linker is a critical parameter. If the linker is too short, steric clashes may prevent the formation of a stable ternary complex. Conversely, an excessively long linker may not effectively bring the target protein and E3 ligase into sufficient proximity for efficient ubiquitination.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or phenyl groups, offer less conformational freedom. This can be advantageous in pre-organizing the PROTAC into a bioactive conformation that promotes stable ternary complex formation. Rigid linkers can also lead to improved selectivity and better pharmacokinetic properties. However, their synthesis can be more complex compared to flexible linkers.

Quantitative Comparison of Linker Performance

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Impact of Linker Length and Type on PROTAC Efficacy (VHL-Recruiting PROTACs)

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERK5VHLAliphatic8Low Permeability-
ERK5VHLPEG8High Permeability-
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
ARVHLRigid (Alkyne/Pyridine/Di-piperidine)-< 1-

Table 2: Impact of Linker Length and Type on PROTAC Efficacy (CRBN-Recruiting PROTACs)

Target ProteinE3 LigaseLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG0< 500-
BRD4CRBNPEG1-2> 5000-
BRD4CRBNPEG4-5< 500-
CRBNCRBNAlkyl9 atomsConcentration-dependent decrease-
CRBNCRBNPEG3 unitsWeak degradation-
METTL3CRBNAlkyl9 carbons44080
METTL14CRBNAlkyl9 carbons130>80

Note on this compound: While specific quantitative data for a PROTAC utilizing an this compound linker was not found in the surveyed literature, its properties can be inferred from the general trends observed for long PEG linkers. A PEG36 linker is significantly long and would be expected to provide a high degree of flexibility. This could be advantageous for spanning a large distance between a target protein and an E3 ligase or for exploring a wider range of binding orientations to find a productive conformation for ternary complex formation. However, as seen with the TBK1-targeting PROTACs, excessively long linkers can sometimes lead to a decrease in potency. Therefore, the optimal linker length is highly dependent on the specific target and E3 ligase pair and must be determined empirically.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Calculate DC50 and Dmax values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of binding events in real-time.

  • Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis: To determine the binding affinity of the PROTAC to the individual proteins, flow solutions of the PROTAC at various concentrations over the immobilized protein and a reference channel.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a solution containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: The binding responses are measured in real-time. The resulting sensorgrams are fitted to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD). The cooperativity factor (α) can be calculated by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation: Prepare purified protein solutions (target protein and E3 ligase) and a PROTAC solution in the same matched buffer to minimize heats of dilution.

  • Binary Titrations: To determine the binary binding affinities, titrate the PROTAC into a solution of the target protein, and in a separate experiment, into a solution of the E3 ligase.

  • Ternary Titration: To measure the thermodynamics of ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.

  • Data Analysis: The heat changes upon each injection are measured and plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to extract the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities from the binary and ternary experiments.

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of protein-protein interactions within living cells.

  • Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® protein (the BRET acceptor) in cells.

  • Labeling: Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.

  • Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths: one corresponding to the donor emission and one to the acceptor emission.

  • Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates that the PROTAC is bringing the target protein and the E3 ligase into close proximity, forming a ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein, a key step following ternary complex formation.

  • Reaction Setup: Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP in a reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time to allow for the ubiquitination reaction to proceed.

  • Detection: The level of target protein ubiquitination can be detected by various methods, including:

    • Western Blot: Separate the reaction products by SDS-PAGE and probe with an antibody specific for the target protein or for ubiquitin. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein will be observed.

    • AlphaLISA®: This is a bead-based immunoassay that can be used for high-throughput screening. One bead is coated with an antibody to the target protein, and the other with an antibody to ubiquitin. A signal is generated when the beads are brought into close proximity by the ubiquitinated target protein.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays start PROTAC Synthesis (Varying Linkers) SPR SPR (Kinetics, Affinity) start->SPR ITC ITC (Thermodynamics) start->ITC NanoBRET NanoBRET (Ternary Complex in cells) start->NanoBRET Data_Analysis Data Analysis (Kd, α, DC50, Dmax) SPR->Data_Analysis ITC->Data_Analysis WB Western Blot (Protein Degradation) NanoBRET->WB Ubiq Ubiquitination Assay WB->Ubiq Ubiq->Data_Analysis Conclusion Select Optimal Linker Data_Analysis->Conclusion

Caption: Experimental Workflow for PROTAC Evaluation.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_performance PROTAC Performance Composition Composition (e.g., PEG, Alkyl, Rigid) Ternary_Complex Ternary Complex Formation & Stability Composition->Ternary_Complex Degradation Protein Degradation (DC50, Dmax) Composition->Degradation PK Pharmacokinetics (Solubility, Permeability) Composition->PK Length Length Length->Ternary_Complex Length->Degradation Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Flexibility->Degradation Ternary_Complex->Degradation

Caption: Logical Relationship of Linker Properties.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains, including the long this compound, offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for Azido-PEG36-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe handling and disposal of Azido-PEG36-Boc are critical for ensuring laboratory safety and environmental protection. This molecule contains an azide functional group, which requires specific disposal protocols due to its potential reactivity and toxicity. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Summary of Key Safety and Disposal Information

The disposal of this compound is primarily dictated by the presence of the azide group. While the polyethylene glycol (PEG) component is biodegradable, the azide moiety is hazardous.[1] Organic azides are potentially explosive and toxic.[2][3] Therefore, this compound waste must be treated as hazardous waste.

Parameter Guideline Reference
Waste Classification Hazardous Waste (due to azide group)[2][4]
Primary Hazard Potential for violent decomposition (heat, light, friction, pressure), toxicity
Incompatible Materials Strong acids, heavy metals, halogenated solvents (e.g., dichloromethane, chloroform)
Recommended PPE Nitrile gloves, safety glasses or goggles, lab coat
Spill Cleanup Absorb with inert material, collect in a non-metal container, and decontaminate the area with a pH > 9 solution.
Sink Disposal Strictly Prohibited. Can form explosive metal azides in plumbing.

Disposal Decision Workflow

The primary decision for disposing of this compound waste is to treat it as hazardous waste. Chemical deactivation of organic azides is a complex process that should only be undertaken by trained personnel with specific protocols. For most laboratory settings, direct disposal as hazardous waste is the safer and recommended option.

start This compound Waste Generated waste_container Place in a designated, compatible hazardous waste container. start->waste_container label_container Label container clearly: 'Hazardous Waste: Contains Organic Azide' waste_container->label_container segregate Segregate from incompatible wastes (e.g., acidic waste, heavy metals). label_container->segregate storage Store in a cool, dark, and well-ventilated area. segregate->storage pickup Arrange for pickup by a licensed hazardous waste disposal service. storage->pickup end Disposal Complete pickup->end

References

Essential Safety and Logistical Information for Handling Azido-PEG36-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The handling of Azido-PEG36-Boc requires stringent adherence to safety protocols due to the potential hazards associated with organic azide compounds. This guide provides essential safety information, operational procedures, and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Precautions

Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, potentially leading to explosive decomposition.[1][2] While the long PEG chain in this compound likely increases its stability compared to smaller organic azides, it must be handled with care.[3] Azido compounds can also be toxic if ingested, inhaled, or absorbed through the skin.[4] A primary hazard is the potential for the formation of highly toxic and explosive hydrazoic acid if the compound comes into contact with strong acids.[1]

Quantitative Data Summary
PropertyValueReference
Storage Condition-20°C
Shipping ConditionAmbient Temperature
SolubilityWater, DMSO, DCM, DMF

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For high-toxicity situations, consider Silver shield gloves under nitrile.Azides can be absorbed through the skin; double-gloving provides an extra layer of protection.
Eye Protection Chemical safety glasses or splash goggles. A face shield should be worn with goggles if there is a splash risk.Protects against splashes and potential explosions.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory.Prevents skin contact with the compound.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls and Work Practices
  • Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood.

  • Blast Shield: Use a blast shield for all procedures involving azides, especially when heating or concentrating the material.

  • Avoid Contamination: Do not use metal spatulas for handling, as they can form shock-sensitive metal azides. Use plastic or ceramic spatulas instead.

  • Storage: Store this compound in a tightly sealed, clearly labeled container at -20°C, away from light. It should be stored separately from acids and oxidizing agents.

Step-by-Step Handling Procedure
  • Preparation: Before starting work, ensure that an eyewash station and safety shower are accessible. Line the work surface in the fume hood with disposable absorbent bench paper.

  • Weighing: Carefully weigh the required amount of this compound on weigh paper using a plastic or ceramic spatula.

  • Solution Preparation: To prepare a solution, slowly add the solid this compound to the solvent to prevent splashing.

  • Reaction: If the experimental procedure involves heating, use a blast shield and conduct the reaction with caution. Avoid using ground glass joints where friction could occur.

Spill Response
  • Small Spills (within a fume hood):

    • Alert others in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material.

    • Collect the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

Waste Disposal

Under no circumstances should azide solutions be poured down the drain. Reaction with lead or copper in plumbing can form highly explosive metal azides.

  • Segregate Waste: All waste containing this compound, including contaminated gloves, paper towels, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container. Use plastic containers to avoid the formation of explosive metal azides.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.

  • Acidic Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. For dilute solutions of inorganic azides (≤5%), chemical deactivation with nitrous acid may be an option, but this should only be performed by trained personnel in a fume hood.

Visual Workflow for Handling and Disposal

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep2 Work in a Certified Chemical Fume Hood prep1->prep2 prep3 Set Up Blast Shield prep2->prep3 handle1 Weigh Solid with Non-Metal Spatula prep3->handle1 handle2 Prepare Solution by Slowly Adding Solid to Solvent handle1->handle2 handle3 Conduct Reaction Behind Blast Shield handle2->handle3 disp1 Segregate All Azide Waste (Solid and Liquid) handle3->disp1 disp2 Use Labeled Plastic Waste Containers disp1->disp2 disp3 Do NOT Mix with Acidic Waste disp2->disp3 disp4 Contact EHS for Hazardous Waste Pickup disp3->disp4

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.